molecular formula C8H12N+ B1200905 2-Phenylethanaminium

2-Phenylethanaminium

Cat. No.: B1200905
M. Wt: 122.19 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylethanaminium is the salt form of 2-phenylethylamine (PEA), a fundamental chemical scaffold of high significance in medicinal chemistry and neuroscience research . This endogenous trace amine acts as a central nervous system stimulant and serves as a key structural backbone for a vast range of biologically active compounds, including neurotransmitters, pharmaceuticals, and psychoactive substances . As a research chemical, it is primarily valued as a crucial building block in organic synthesis and pharmaceutical development . In neuroscience, 2-phenylethylamine is studied for its role as a neuromodulator. It regulates monoamine neurotransmission by acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and by inhibiting the vesicular monoamine transporter 2 (VMAT2) . Research indicates it influences catecholamine systems, with studies showing it can modulate the density of beta-1 adrenoceptors and D1-like dopamine receptors, suggesting implications for understanding antidepressant drug mechanisms . A 2020 study also demonstrated that 2-phenylethylamine exerts antidepressant-like effects in a mouse model of depression, an action mediated through the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity . This compound is also a critical intermediate in the synthesis of more complex molecules targeting a diverse array of biological receptors. The phenethylamine structure is found in ligands for adenosine receptors, adrenergic receptors, dopamine receptors, and carbonic anhydrases, making it an indispensable template in drug discovery efforts . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of 2 Phenylethanaminium

Novel Synthetic Routes to 2-Phenylethanaminium and its Core Analogues

The synthesis of this compound, a foundational structure in many biologically active compounds, has evolved significantly, with modern chemistry favoring methods that offer high efficiency, stereocontrol, and sustainability.

Asymmetric Synthesis and Enantioselective Approaches

The development of chiral 2-arylethylamines is of significant interest in medicinal chemistry due to their interaction with the central nervous system. mdpi.com Asymmetric synthesis, which produces a specific stereoisomer, is crucial as different enantiomers of a compound can have vastly different biological activities.

Transition metal catalysis is a prominent strategy for the asymmetric synthesis of this compound and its derivatives. For instance, copper-catalyzed reductive aminomethylation of 1,3-dienes and enantioconvergent radical C(sp³)–N cross-coupling of racemic alkyl halides have been developed to produce chiral β-chiral amines with high enantioselectivity. mdpi.com Palladium-catalyzed cross-coupling reactions of aziridines with arylboronic acids also provide a route to enantiopure 2-arylethylamines. mdpi.com Microwave irradiation has been shown to significantly reduce reaction times in the condensation reaction between acetophenone (B1666503) and alpha-phenylethylamine, a key step in the asymmetric synthesis of some β-amino acids. nih.gov

A notable chemoenzymatic approach combines a Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone with a subsequent enzymatic reductive amination. acs.orgacs.orgacs.orgresearchgate.netnih.govx-mol.com This two-step, one-pot process formally achieves an asymmetric hydroamination of styrene using only ammonia (B1221849) as the nitrogen source, resulting in high conversion and excellent enantiomeric excess (>99% ee) of the corresponding amine. acs.orgresearchgate.net The use of a polydimethylsiloxane (B3030410) membrane to separate the incompatible chemical and biological catalysts is a key feature of this methodology. acs.orgacs.orgacs.orgnih.govx-mol.com

Method Catalyst/Enzyme Key Features Outcome
Wacker Oxidation & Enzymatic Reductive AminationPd/Cu & Amine DehydrogenaseOne-pot, two-step process; uses ammonia as nitrogen source; catalyst separation with PDMS membrane.High conversion, >99% ee. acs.orgresearchgate.net
Copper-Catalyzed Reductive AminomethylationCopper CatalystReaction of 1,3-dienes with N,O-acetals.High chemo-, regio-, E/Z-, and enantioselectivities. mdpi.com
Palladium-Catalyzed Cross-CouplingPalladium ComplexReaction of aziridines with arylboronic acids.Good yields, maintained stereochemistry. mdpi.com
Microwave-Assisted CondensationNone (Energy Source)Condensation of acetophenone and alpha-phenylethylamine.Significantly reduced reaction times. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis, utilizing enzymes as catalysts, offers a green and sustainable alternative to traditional chemical synthesis. researchgate.net Amine transaminases (TAs) are particularly valuable for the synthesis of chiral amines due to their ability to perform reductive amination of ketones with excellent enantioselectivity. diva-portal.org

A chemoenzymatic method for producing enantiomerically pure 3-phenyl-γ-aminobutyric acid involves the enzymatic kinetic resolution of 3-phenyl-4-pentenoic acid. researchgate.net Furthermore, a one-pot synthesis of aromatic amines from renewable feedstocks has been developed using whole-cell biocatalysis. researchgate.net For example, recombinant E. coli cells have been engineered to convert L-phenylalanine into 2-phenylethylamine. researchgate.net

The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, has proven powerful. An enantioselective chemoenzymatic two-step, one-pot transformation of styrene to 1-phenylethylamine (B125046) has been developed. acs.orgacs.orgacs.orgresearchgate.netnih.govx-mol.com This process integrates a Pd/Cu-catalyzed Wacker oxidation with a subsequent enzymatic reductive amination, achieving high conversions and excellent enantioselectivities. acs.orgresearchgate.net The challenge of catalyst incompatibility is overcome by compartmentalizing the catalysts using a polydimethylsiloxane membrane. acs.orgacs.orgacs.orgnih.govx-mol.com

Biocatalytic/Chemoenzymatic Approach Enzyme(s) Substrate(s) Product Key Findings
Whole-Cell BiocatalysisL-amino acid decarboxylase, ω-transaminase, L-alanine dehydrogenaseL-phenylalanine2-phenylethylamineSustainable synthesis from renewable feedstock. researchgate.net
Chemoenzymatic CascadePd/Cu catalyst, Amine dehydrogenaseStyrene, Ammonia1-phenylethylamineOne-pot process with >99% ee. acs.orgresearchgate.net
Kinetic ResolutionLipase3-phenyl-4-pentenoic acidEnantiomerically pure 3-phenyl-γ-aminobutyric acidEffective resolution of racemic substrate. researchgate.net
Transaminase-catalyzed reactionTransaminase from Ruegeria pomeroyiAcetophenone, Isopropylamine(S)-1-phenylethylamineEfficient conversion with high stereoselectivity. rsc.org

Sustainable and Environmentally Benign Synthesis Methodologies

Green chemistry principles are increasingly being applied to the synthesis of this compound and its analogs to minimize environmental impact. One of the most studied and cost-effective routes involves the reduction of β-nitrostyrenes. beilstein-journals.org A facile one-pot method utilizes sodium borohydride (B1222165) and copper(II) chloride to reduce substituted β-nitrostyrenes to phenethylamines in 10 to 30 minutes with yields of 62–83% under mild conditions. beilstein-journals.orgresearchgate.net This avoids the use of hazardous reagents like lithium aluminum hydride or the harsh conditions of catalytic hydrogenation. acs.org

The use of biocatalysis, as mentioned previously, is inherently a green approach. Whole-cell biocatalysis for the synthesis of aromatic amines from renewable feedstocks exemplifies this trend. researchgate.net Additionally, the development of amination reactions in green solvents further enhances the sustainability of these processes. For instance, a biocatalytic transaminase reaction has been developed in the green solvent Cyrene. acs.org The use of triazine-based dehydro-condensation agents for amide synthesis in alcohols as reaction solvents also represents a more sustainable approach. mdpi.com

Targeted Derivatization for Specialized Research Applications

The core this compound scaffold can be chemically modified to create sophisticated tools for biological research, enabling the study of its interactions and functions within complex systems.

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds, particularly with deuterium (B1214612) (²H or D), are invaluable in medicinal chemistry and metabolic studies. rsc.org A general and versatile metal-free method for the synthesis of amines selectively deuterated at their α and/or β positions has been reported. rsc.org This method utilizes a domino keteniminium/iminium activation sequence and can produce deuterated phenethylamine (B48288) with high levels of deuterium incorporation. rsc.orgrsc.org

Another approach involves a three-step reaction of Friedel-Crafts acylation, nucleophilic substitution, and reduction to prepare deuterium-labeled phenylethanolamine derivatives with high chemical purity (>99%) and isotopic abundance (>99%). google.com Furthermore, a Pd/C-Al-D₂O system facilitates selective H-D exchange reactions, allowing for the deuteration of phenylethylamine at the CH₂ position. mdpi.com These labeled compounds are crucial for use as internal standards in quantitative analysis and for investigating metabolic pathways. capes.gov.brgoogle.commedchemexpress.com

Labeling Method Deuterium Source Key Features Deuteration Position Purity/Abundance
Domino Keteniminium/Iminium ActivationDeuterated triethylsilaneMetal-free, versatile, divergent.α and/or β positions.97 to >99% at α, 84 to 95% at β. rsc.org
Friedel-Crafts Acylation, Nucleophilic Substitution, ReductionNot specifiedThree-step synthesis.Not specified.>99% chemical purity, >99% isotopic abundance. google.com
Pd/C-Al-D₂O H-D ExchangeD₂OSelective exchange reaction.CH₂ position.Good H-D exchange. mdpi.com

Design and Synthesis of Photoaffinity Labels and Fluorescent Probes

Photoaffinity labels (PALs) are powerful tools for identifying the biological targets of active molecules. researchgate.net They contain a photoreactive group that forms a covalent bond with the target molecule upon irradiation with light. For this compound derivatives, photoreactive groups like phenyl azide (B81097) and benzophenone (B1666685) have been incorporated. researchgate.netmdpi.com For example, photoreactive derivatives of CGS 21680, an adenosine (B11128) A₂A receptor agonist containing a 2-phenylethyl moiety, have been synthesized for photoaffinity labeling studies. researchgate.netmdpi.com

Fluorescent probes, on the other hand, allow for the visualization and tracking of molecules in biological systems. The this compound scaffold has been incorporated into the design of fluorescent probes. For instance, a rhodamine-based fluorescent probe was developed by replacing the phenethylamine moiety with naphthol for the detection of β-galactosidase. scienceopen.com Another strategy involves using the cage function of glyoxal (B1671930) and phenethylamine on G-rich DNA to create a fluorescence assay for detecting monoamine oxidase B (MAO-B). researchgate.net

Probe Type Core Structure/Strategy Photoreactive/Fluorescent Group Target/Application
Photoaffinity LabelCGS 21680 (adenosine A₂A agonist)Phenyl azide, BenzophenoneAdenosine A₂A receptor functional analysis. researchgate.netmdpi.com
Fluorescent ProbeRhodamine derivativeNaphthol-modified rhodamineβ-galactosidase detection. scienceopen.com
Fluorescent AssayG-rich DNA with glyoxal and phenethylamineThioflavin TMonoamine oxidase B (MAO-B) detection. researchgate.net

Covalent Conjugation Strategies for Biomolecular Engineering

Covalent conjugation is a powerful strategy to immobilize or modify biomolecules, nanoparticles, and surfaces to create functional hybrid materials for biomedical applications. mdpi.comescholarship.org The primary amine group of 2-phenylethylamine provides a reactive handle for such covalent modifications. These strategies aim to create stable linkages that can withstand complex biological environments, an advantage over noncovalent adsorption methods which can be prone to dissociation. escholarship.org

Several covalent strategies have been employed to integrate the 2-phenylethylamine moiety into larger systems:

Polymer Immobilization: 2-Phenylethylamine can be attached to polymer backbones. For instance, it has been immobilized on poly(alkylene phosphate)s via ionic bonds formed through reactions involving the phosphorus center of the polymer and the amine group of the phenylethylamine. researchgate.net This creates a polyanion with the phenylethylammonium cation as the counter-ion.

Surface Coating Formation: Polymeric films can be synthesized directly from 2-phenylethylamine to create functional coatings on materials used for implantable medical devices. nih.gov This involves the polymerization of phenylethylamines, analogous to the formation of polydopamine, to create adherent coatings on surfaces like polydimethylsiloxane and polyurethane. nih.gov

Synthesis of Photoreactive Probes: For advanced applications in chemical biology, 2-phenylethylamine can be derivatized into photoreactive probes for photoaffinity labeling (PAL). researchgate.net PAL is a technique used to identify the biological targets of active molecules. By incorporating a photoreactive group onto the 2-phenylethylamine scaffold, researchers can create tools that covalently cross-link to target proteins upon photo-irradiation, enabling their identification and functional analysis. researchgate.net

Conjugation Strategy Description Application Example Reference(s)
Polymer ImmobilizationAttachment of 2-phenylethylamine to a pre-existing polymer backbone.Immobilization on poly(alkylene phosphate)s via ionic bonding for potential drug delivery systems. researchgate.net
Polymeric CoatingIn situ polymerization of 2-phenylethylamine on a substrate surface.Formation of poly(2-phenylethylamine) coatings on implantable medical devices to modify surface properties. nih.gov
Photoaffinity LabelingDerivatization with a photoreactive group to create a probe for identifying molecular interactions.Synthesis of photoreactive 2-phenylethylamine derivatives for bio-labeling studies to analyze biological functions. researchgate.net

This compound as a Versatile Building Block in Complex Molecular Synthesis

The 2-phenylethylamine structure is a privileged scaffold in organic synthesis, serving as a key starting material or intermediate for a wide range of complex molecules. cymitquimica.comexsyncorp.com Its utility stems from the ability of both the amine and the phenyl ring to participate in a variety of chemical transformations, making it a foundational component in the synthesis of natural products, alkaloids, and diverse heterocyclic systems. exsyncorp.comchemicalbook.in

Utilization in Natural Product and Alkaloid Synthesis

2-Phenylethylamine is a biosynthetic precursor and a common starting material in the total synthesis of numerous alkaloids. Its structure forms the core of the simple tetrahydroisoquinoline (THIQ) alkaloids. acs.org The synthesis of the THIQ skeleton is frequently accomplished through the Bischler-Napieralski reaction or the Pictet-Spengler reaction, where a 2-phenylethylamine derivative is condensed with an aldehyde or its equivalent. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring to form the heterocyclic core. acs.org

The THIQ motif is fundamental to a vast array of alkaloid families, highlighting the importance of 2-phenylethylamine as a foundational building block.

Alkaloid Superclass Core Structure Role of 2-Phenylethylamine Reference(s)
Isoquinoline AlkaloidsTetrahydroisoquinolineServes as the C6-C2-N unit that forms a significant portion of the heterocyclic ring system. acs.org
Amaryllidaceae AlkaloidsVaries, but often contains a phenylethylamine fragment.Acts as a biosynthetic precursor integrated into complex, polycyclic structures.
Erythrina AlkaloidsSpiro-amine systemBiosynthesis is proposed to proceed through a precursor derived from the oxidative coupling of a phenylethylamine-based intermediate. acs.org acs.org

Applications in Heterocyclic Compound Synthesis

Beyond its role in alkaloid synthesis, 2-phenylethylamine is a valuable nitrogen source for constructing a wide variety of heterocyclic compounds. mdpi.comresearchgate.net Heterocyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.netuou.ac.in The primary amine of 2-phenylethylamine can act as a nucleophile or a nitrogen donor in various cyclization and condensation reactions.

For example, while classical syntheses like the Hantzsch pyridine (B92270) synthesis typically use ammonia, derivatives of 2-phenylethylamine can be used to produce N-substituted pyridines. researchgate.net Similarly, in the Paal-Knorr synthesis of pyrroles, primary amines like 2-phenylethylamine can react with 1,4-dicarbonyl compounds to yield N-substituted pyrroles. researchgate.net The related chiral compound, 1-phenylethylamine, has been effectively used as a chiral auxiliary in the diastereoselective synthesis of heterocyclic compounds like piperidin-2-ones via ring-closing metathesis, illustrating the utility of the phenylethylamine framework in constructing complex heterocycles. mdpi.com

Role in the Synthesis of Advanced Organic Materials (e.g., Perovskites)

In the field of materials science, this compound has emerged as a critical component in the synthesis of two-dimensional (2D) hybrid organic-inorganic perovskites (HOIPs). samaterials.comrsc.orgresearchgate.net In these materials, the protonated this compound cation (PEA⁺) acts as a bulky organic spacer that separates inorganic metal-halide layers. rsc.orgresearchgate.net This architecture leads to the formation of quantum wells, which bestow unique and tunable optoelectronic properties upon the material, making them promising for applications in solar cells and LEDs. rsc.orgresearchgate.net

A notable example is the synthesis of 2D phenethylammonium tin-lead bromide perovskites (PEA₂SnₓPb₁₋ₓBr₄). rsc.orgresearchgate.net These are synthesized via a straightforward solution-phase method at moderate temperatures. rsc.org The use of the this compound cation is crucial for achieving the 2D structure and influencing the material's bandgap. rsc.org

Parameter Description
Compound 2D Phenethylammonium Tin-Lead Bromide Perovskite (PEA₂SnₓPb₁₋ₓBr₄)
Role of this compound Acts as the large organic cation (PEA⁺) that separates the inorganic [SnₓPb₁₋ₓBr₄]²⁻ layers, defining the 2D structure.
Synthesis Method Simple solution-phase approach. rsc.org
Precursors Phenylethylamine (PEA), Lead(II) bromide (PbBr₂), Tin(II) oxide (SnO), Hydrobromic acid (HBr).
Key Findings The ratio of tin to lead can be tuned to control the optical bandgap. The bulky PEA⁺ cation is essential for forming the 2D layered crystal structure. rsc.org
Reference rsc.orgresearchgate.net

Mechanistic Elucidation of 2 Phenylethanaminium Interactions in Biological Systems Non Clinical Focus

Biosynthetic and Catabolic Pathway Investigation

Enzymatic Pathways of Endogenous 2-Phenylethanaminium Production in Model Organisms

Endogenous this compound, a trace amine, is synthesized in mammals from the essential amino acid L-phenylalanine. wikipedia.orgebi.ac.uk The primary enzymatic reaction involves the decarboxylation of L-phenylalanine, a process catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgebi.ac.uk This synthesis occurs in various tissues, including the brain, where it is produced in catecholamine neurons at a rate comparable to dopamine (B1211576) synthesis. wikipedia.org

In plants, such as tomato (Solanum lycopersicum) and poplar (Populus species), the biosynthesis of this compound and its derivatives also originates from L-phenylalanine. researchgate.netnih.govoup.com In tomato, aromatic amino acid decarboxylases (AADCs) are responsible for converting phenylalanine to phenethylamine (B48288). researchgate.net Overexpression of these AADC genes in transgenic tomato plants has been shown to significantly increase the production of this compound and related volatile compounds. researchgate.net Similarly, in poplar, AADC enzymes convert phenylalanine to 2-phenylethylamine. nih.govoup.com

In microorganisms, such as Escherichia coli, the catabolism of 2-phenylethylamine is well-studied, implying its potential for biosynthesis as well. nih.govmicrobiologyresearch.org Various bacteria, including Bacillus, Enterococcus, Pseudomonas, and Lactobacillus species, are known to produce 2-phenylethylamine, particularly through fermentation processes. foodb.ca In the yeast Saccharomyces cerevisiae, 2-phenylethanol, a derivative of 2-phenylethylamine, is synthesized via the Ehrlich pathway, which starts with the transamination of phenylalanine to phenylpyruvic acid, followed by decarboxylation and reduction. oup.comresearchgate.net

Characterization of Enzymes Involved in this compound Catabolism (e.g., Monoamine Oxidase B, Aldehyde Dehydrogenase)

The catabolism of this compound is a rapid process primarily mediated by two key enzymes: Monoamine Oxidase B (MAO-B) and Aldehyde Dehydrogenase (ALDH). wikipedia.orgebi.ac.uk

Monoamine Oxidase B (MAO-B): This enzyme, located on the outer mitochondrial membrane, plays a crucial role in the initial step of this compound degradation. wikipedia.org MAO-B catalyzes the oxidative deamination of this compound to form phenylacetaldehyde (B1677652). wikipedia.orgiiarjournals.org MAO-B shows a preferential selectivity for this compound as a substrate. wikipedia.orgmdpi.com Studies in MAO-B deficient mice have demonstrated a primary role for this enzyme in the metabolism of this compound, with its inactivation leading to increased levels of the amine. nih.gov In humans, platelet MAO-B activity is thought to reflect brain MAO-B activity, and a negative correlation has been observed between platelet MAO-B activity and plasma this compound concentrations. bmj.com

Aldehyde Dehydrogenase (ALDH): Following its formation by MAO-B, phenylacetaldehyde is further metabolized to phenylacetic acid by aldehyde dehydrogenase. wikipedia.orgiiarjournals.org This is the primary urinary metabolite of this compound. wikipedia.org Studies using liver slices have confirmed that this compound is rapidly oxidized to phenylacetic acid via phenylacetaldehyde, with aldehyde dehydrogenase being a predominant enzyme in this process. iiarjournals.orgnih.gov While other enzymes like aldehyde oxidase may also contribute to the oxidation of phenylacetaldehyde, aldehyde dehydrogenase plays a major role. iiarjournals.org

In the bacterium Escherichia coli K-12, a specific phenylacetaldehyde dehydrogenase (PAD) has been identified. This enzyme, along with a copper-topaquinone-containing amine oxidase, is involved in the initial steps of this compound catabolism, converting it to phenylacetic acid. nih.govmicrobiologyresearch.org

Regulatory Mechanisms of this compound Homeostasis in Cellular and Tissue Models

The homeostasis of this compound is tightly regulated by a balance between its synthesis and catabolism. The activity of the key enzymes, AADC for synthesis and MAO-B and ALDH for catabolism, are critical in maintaining physiological levels of this trace amine.

In the brain, endogenous this compound levels are thought to regulate the activity of dopaminergic nigrostriatal cells, suggesting a feedback mechanism where the amine itself can influence neuronal activity. nih.gov The rapid metabolism by MAO-B is a major factor in keeping the concentrations of this compound low under normal conditions. wikipedia.org

A protein known as PEA-15 (Phosphoprotein Enriched in Astrocytes-15) is involved in regulating cellular processes such as cell proliferation and apoptosis, and its function is modulated by phosphorylation homeostasis. mdpi.comphysiology.org While not directly regulating this compound levels, its name hints at its discovery in astrocytes and its potential link to phenylethylamine-related signaling pathways. The expression and function of PEA-15 are influenced by various signaling pathways, including MAPK and Akt, which can be affected by the cellular environment. mdpi.com

Molecular Interactions with Biological Macromolecules

Quantitative Analysis of Receptor Binding Kinetics and Thermodynamics (e.g., Trace Amine-Associated Receptors, Serotonin (B10506) Receptors, Adrenergic Receptors)

This compound exerts its biological effects through interactions with several types of receptors.

Trace Amine-Associated Receptors (TAARs): this compound is a potent agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.orgebi.ac.uk Binding to TAAR1 in monoamine neurons leads to the regulation of monoamine neurotransmission. wikipedia.orgebi.ac.uk A derivative, 2C-Ph, has been shown to be a potent partial agonist of human TAAR1 with an EC₅₀ of 580 nM. wikipedia.org

Serotonin Receptors: this compound and its derivatives interact with various serotonin (5-HT) receptors. Some substituted phenethylamines show a binding preference for the 5-HT₂A receptor over the 5-HT₂C receptor and also bind to the 5-HT₁A receptor. frontiersin.org For instance, the 2C-Ph derivative displays a Ki of 630 nM for the human 5-HT₂A receptor and also shows affinity for the 5-HT₁A, 5-HT₂B, and 5-HT₂C receptors. wikipedia.org The introduction of different substituents on the phenethylamine structure can significantly alter the binding affinity and efficacy at these receptors. acs.org

Adrenergic Receptors: While simple this compound itself is inactive as an agonist at α- and β-adrenergic receptors, many of its derivatives interact with these receptors. wikipedia.orgnih.gov The presence of functional groups like a β-hydroxyl or N-alkyl group can enhance binding affinity and agonist activity. consensus.app Chronic administration of this compound in combination with a MAO-B inhibitor has been shown to cause a down-regulation of both β₁- and β₂-adrenoceptors in the rat cortex. nih.gov Some phenethylamine derivatives can activate human adrenergic receptors with potencies (EC₅₀) ranging from 34 nM to 690 μM. consensus.appconsensus.app

Interactive Data Table: Receptor Binding Affinities of this compound and its Derivatives

CompoundReceptorBinding Affinity (Ki, nM)Efficacy (EC₅₀, nM)Source
2C-PhHuman TAAR1-580 (Partial Agonist) wikipedia.org
2C-PhRat 5-HT₂A778- wikipedia.org
2C-PhHuman 5-HT₂A6301596 (Weak Partial Agonist) wikipedia.org
2,5-dimethoxy-4-alkoxy phenethylaminesHuman 5-HT₂A8 - 1700- frontiersin.org

Mechanistic Studies of Transporter-Mediated Uptake and Efflux

The transport of this compound across cell membranes is mediated by monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), as well as organic cation transporters (OCTs). nih.govmdpi.commdpi.com

Dopamine Transporter (DAT): this compound can induce the efflux of dopamine through a DAT-dependent mechanism, which is believed to be responsible for its locomotor-stimulating effects. nih.gov Studies in mice lacking DAT have shown that the dopamine-releasing and hyperlocomotor actions of this compound are abolished, indicating the critical role of this transporter. nih.gov While this compound itself is transported by DAT, it is a much less efficient substrate compared to dopamine. mdpi.com

Norepinephrine Transporter (NET) and Serotonin Transporter (SERT): Similar to DAT, NET and SERT are also involved in the transport of this compound and its derivatives. nih.govmdpi.com There is a degree of stereoselectivity in the transport of phenylethylamine derivatives by these transporters. For example, NET and DAT preferentially transport (S)-norepinephrine, while SERT prefers the (R)-enantiomer. nih.govmdpi.com The parent compound, 2-phenylethylamine, is transported by these transporters, but with lower efficiency compared to their primary substrates. mdpi.com

Vesicular Monoamine Transporter 2 (VMAT2): In addition to plasma membrane transporters, this compound also interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting its function in monoamine neurons. wikipedia.orgebi.ac.uk This inhibition contributes to the regulation of monoamine neurotransmission.

Interactive Data Table: Transporter Interactions of this compound

TransporterInteraction TypeEffectSource
Dopamine Transporter (DAT)Substrate, Efflux InducerMediates dopamine release nih.gov
Norepinephrine Transporter (NET)SubstrateTransport into cells nih.govmdpi.commdpi.com
Serotonin Transporter (SERT)SubstrateTransport into cells nih.govmdpi.commdpi.com
Vesicular Monoamine Transporter 2 (VMAT2)InhibitorInhibits monoamine uptake into vesicles wikipedia.orgebi.ac.uk

Allosteric Modulation and Biased Agonism at G-Protein Coupled Receptors

The interaction of this compound with G-protein coupled receptors (GPCRs) extends beyond simple orthosteric binding, venturing into the nuanced realms of allosteric modulation and biased agonism. While direct allosteric modulation by this compound itself is an area of ongoing investigation, the principles of such modulation are well-established for GPCRs and provide a framework for understanding its potential mechanisms. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. researchgate.net This can lead to a conformational change in the receptor that alters its affinity for the endogenous ligand or its signaling efficacy. nih.govresearchgate.net These modulators can be positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. nih.gov Some allosteric modulators can even exhibit "ago-allosteric modulation," where they activate the receptor in the absence of the orthosteric ligand. nottingham.ac.uk

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. frontiersin.orgfrontiersin.orgnih.gov This phenomenon arises from the ligand's ability to stabilize specific receptor conformations, each linked to a distinct functional outcome. nih.gov For instance, a biased agonist might activate a G-protein-mediated pathway without significantly engaging β-arrestin signaling, or vice versa. frontiersin.org This is a critical concept in modern pharmacology, as it offers the potential to design drugs that selectively trigger therapeutic pathways while avoiding those that cause adverse effects. frontiersin.orgnih.gov

In the context of this compound, evidence for biased agonism comes from studies on its derivatives. For example, certain conformationally restricted phenethylamine analogues have been identified as functionally selective agonists at the serotonin 5-HT2A receptor. researchgate.net One such derivative demonstrated a 65-fold greater potency in stimulating phosphoinositide turnover (a Gq-mediated pathway) compared to arachidonic acid release (another signaling cascade). researchgate.net This highlights how structural modifications to the phenethylamine backbone can engender significant bias in downstream signaling. The concept of biased agonism is further exemplified by the μ-opioid receptor, where the endogenous enkephalins are balanced agonists, while morphine shows a bias towards G-protein-mediated signaling over β-arrestin recruitment. frontiersin.org

Table 1: Examples of Biased Agonism at GPCRs

Ligand/Compound Receptor Biased Pathway Unfavored Pathway Reference
Conformationally Restricted Phenethylamine Analogue 5-HT2A Phosphoinositide Turnover Arachidonic Acid Release researchgate.net
Morphine μ-Opioid Receptor G-protein Signaling β-arrestin Recruitment frontiersin.org

Intracellular Signaling Cascades and Cellular Responses

Upon binding to its target GPCRs, such as the trace amine-associated receptor 1 (TAAR1), this compound can initiate a cascade of intracellular signaling events. ebi.ac.uk A key pathway modulated by this compound involves the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. mdpi.comnih.govresearchgate.net The classical GPCR signaling model posits that ligand binding can lead to the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP. creativebiolabs.net This second messenger then primarily activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). mdpi.comnih.govresearchgate.netcreativebiolabs.net

Research has demonstrated that 2-phenylethylamine (PEA) can exert its effects by modulating the Brain-Derived Neurotrophic Factor (BDNF)/tropomyosin receptor kinase B (TrkB)/CREB signaling pathway. mdpi.comnih.govresearchgate.net In corticosterone-induced depression models in hippocampal neurons, PEA treatment was found to rescue the expression of BDNF and its receptor TrkB, and subsequently increase the phosphorylation of CREB. mdpi.comnih.govresearchgate.net This indicates that this compound can influence gene transcription and cellular function through the cAMP/PKA/CREB axis.

Furthermore, derivatives of this compound have been shown to stimulate the phosphoinositide hydrolysis pathway. researchgate.netnih.gov This pathway is typically initiated by the activation of a Gq-protein-coupled receptor, which leads to the activation of phospholipase C (PLC). mdpi.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). mdpi.com For example, the phenylethylamine derivative R-(-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane hydrochloride acts as an agonist in phosphoinositide assays in human uterine smooth muscle cells, indicating its ability to activate the PLC pathway. nih.gov Similarly, the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and its metabolites have been shown to be partial agonists at serotonin receptors linked to phosphoinositide hydrolysis.

This compound and its derivatives can also exert effects through the modulation of ion channels and subsequent changes in membrane potential. frontiersin.orgtandfonline.comnih.gov Ion channels are transmembrane proteins that allow the passage of specific ions across the cell membrane, playing a crucial role in cellular excitability and signaling. japsonline.com Their activity can be modulated by various factors, including direct binding of ligands and changes in the cellular redox environment. japsonline.comusp.br

Studies have shown that 2-phenylethylamine can influence the electrical properties of membranes. frontiersin.org For instance, research on model lipid membranes has explored the ability of 2-phenylethylamine derivatives to alter the membrane's dipole potential, which can in turn affect the function of ion channels embedded within the membrane. frontiersin.org Furthermore, investigations into the membrane permeability of trace amines have revealed that 2-phenylethylamine can readily cross lipid bilayers. nih.gov Interestingly, the release of radiolabeled 2-phenylethylamine from pre-loaded synaptosomes was found to be significantly decreased under depolarizing conditions, suggesting a complex, activity-dependent regulation of its synaptic levels that may involve transporter proteins rather than classical exocytosis. nih.gov

The interaction of this compound with ion channels is further supported by studies on potentiometric sensors. Ion-selective electrodes based on receptors bearing two phenylboronic acid groups have shown sensitivity and selectivity towards dopamine, but also strong interference from 2-phenylethylamine, indicating a direct interaction between this compound and these receptor-like structures that leads to a change in membrane potential. mdpi.com Additionally, research on pentameric ligand-gated ion channels (pLGICs) has demonstrated that these channels are sensitive to potentiation by psychostimulant derivatives, suggesting that compounds structurally related to this compound can act as allosteric modulators of this class of ion channels. researchgate.net

The intracellular signaling pathways initiated by this compound are heavily reliant on the activities of protein kinases and phosphatases. These enzymes act as molecular switches, controlling the phosphorylation state and, consequently, the activity of a vast array of cellular proteins. ebi.ac.ukfrontiersin.org Kinase activity assays are biochemical methods used to measure the function of kinases, which are crucial for understanding cell signaling mechanisms.

As mentioned previously, 2-phenylethylamine modulates the BDNF/TrkB/CREB pathway. mdpi.comnih.govresearchgate.net This directly implicates kinase activity, as TrkB is a receptor tyrosine kinase that, upon binding BDNF, autophosphorylates and initiates downstream signaling. mdpi.com This cascade often involves other kinases like those in the Ras/ERK and PI3K/AKT pathways, which ultimately lead to the phosphorylation and activation of the transcription factor CREB by kinases such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent kinase (CaMKII). mdpi.comcreativebiolabs.net The binding of 2-phenylethylamine to TAAR1 can also lead to the activation of PKA and Protein Kinase C (PKC). wikipedia.org

On the other side of the signaling coin are phosphatases, which remove phosphate (B84403) groups from proteins, counteracting the effects of kinases. ebi.ac.ukfrontiersin.orgnih.gov While direct studies on the effect of this compound on specific phosphatases are limited, the interplay between kinases and phosphatases is fundamental to the signaling it initiates. For example, in a study on dopamine, a related monoamine, it was found that dopamine pretreatment significantly increased the phosphatase activity of SHP-2 (Src-homology-2-domain-containing protein tyrosine phosphatase 2) in human umbilical vein endothelial cells (HUVECs). researchgate.net This highlights the potential for monoamines to regulate phosphatase activity as a mechanism to modulate signaling pathways.

Table 2: Kinases and Phosphatases Implicated in this compound-Related Signaling

Enzyme Type Enzyme Role in Signaling Reference
Kinase Tropomyosin receptor kinase B (TrkB) Receptor tyrosine kinase activated by BDNF, upstream of CREB. mdpi.comnih.govresearchgate.net
Kinase Protein Kinase A (PKA) Activated by cAMP, phosphorylates CREB and other targets. creativebiolabs.netwikipedia.org
Kinase Protein Kinase C (PKC) Activated by TAAR1 signaling and the phosphoinositide pathway. mdpi.comwikipedia.org
Kinase Ca2+/calmodulin-dependent kinase (CaMKII) Activated by calcium release, can phosphorylate CREB. mdpi.com
Phosphatase SHP-2 Activity modulated by the related monoamine, dopamine. researchgate.net

Investigation of Ion Channel Modulation and Membrane Potential Changes

Omics-Based Investigations in Model Systems

To gain a broader, more unbiased understanding of the cellular responses to this compound, researchers have employed "omics" technologies, such as transcriptomics and proteomics. nih.govacs.orgmdpi.comwikipedia.org These approaches allow for the simultaneous measurement of thousands of genes (transcriptome) or proteins (proteome), providing a comprehensive snapshot of the cellular state following exposure to a given stimulus.

A combined metabolome and transcriptome analysis in different varieties of the plant Heuchera micrantha identified 2-phenylethylamine as a key differential metabolite. researchgate.netnih.gov The study revealed a significant correlation between the levels of 2-phenylethylamine and the expression of specific genes, particularly those highly expressed in certain plant varieties. nih.gov Similarly, a study on the Chinese mitten crab, Eriocheir sinensis, used an integrated transcriptomic and metabolomic approach to investigate precocious development. mdpi.com In the phenylalanine metabolism pathway, both the metabolite 2-phenylethylamine and the gene encoding aromatic-L-amino-acid decarboxylase were found to be upregulated in the precocious group. mdpi.com Another study on the medicinal plant Amygdalus mongolica found a downregulation of phenylethylamine during certain developmental stages, which correlated with a decrease in the expression of related genes. frontiersin.org

On the proteomics front, research has focused on the metabolic pathways related to 2-phenylethylamine. For instance, a comparative proteomic investigation in Enterococcus faecalis demonstrated that a membrane-bound tyrosine decarboxylase was highly overexpressed during the production of both tyramine (B21549) and 2-phenylethylamine. nih.gov Another study utilized shotgun quantitative proteomics to evaluate biogenic amine-producing bacteria in seafood, identifying numerous proteins involved in these metabolic pathways. acs.org These studies provide valuable insights into the enzymatic machinery responsible for the synthesis and degradation of 2-phenylethylamine and how its presence can alter the proteome of an organism.

Table 3: Summary of Omics-Based Findings Related to 2-Phenylethylamine

Omics Approach Model System Key Findings Reference
Transcriptomics & Metabolomics Heuchera micrantha (plant) Identified 2-phenylethylamine as a key differential metabolite and correlated its levels with specific gene expression profiles. researchgate.netnih.gov
Transcriptomics & Metabolomics Eriocheir sinensis (crab) Upregulation of 2-phenylethylamine and aromatic-L-amino-acid decarboxylase gene in precocious development. mdpi.com
Transcriptomics & Metabolomics Amygdalus mongolica (plant) Downregulation of phenylethylamine and related genes during specific developmental stages. frontiersin.org
Proteomics Enterococcus faecalis (bacteria) High overexpression of membrane-bound tyrosine decarboxylase during 2-phenylethylamine production. nih.gov
Proteomics Seafood-borne bacteria Identification of proteins and pathways involved in biogenic amine production. acs.org

Metabolomic Analysis of Downstream Pathways

The metabolic fate of 2-phenylethylamine in mammalian systems is predominantly characterized by a rapid and efficient two-step enzymatic conversion. This process ensures that the compound, whether endogenous or from external sources, is quickly transformed, with its primary metabolite being phenylacetic acid.

The initial and rate-limiting step in the catabolism of 2-phenylethylamine is oxidative deamination, primarily catalyzed by the enzyme monoamine oxidase B (MAO-B). figshare.comwikipedia.orgoup.com This reaction converts 2-phenylethylamine into the highly reactive intermediate, phenylacetaldehyde. wikipedia.orgresearchgate.net Subsequently, phenylacetaldehyde is rapidly oxidized to its corresponding carboxylic acid, phenylacetic acid. wikipedia.orgresearchgate.netiiarjournals.org This latter conversion is carried out by multiple enzymes, principally aldehyde dehydrogenase (ALDH) and, to a lesser extent, aldehyde oxidase. researchgate.netiiarjournals.org Xanthine (B1682287) oxidase does not appear to play a significant role in this metabolic step. iiarjournals.org

Studies in rats have demonstrated that following administration, the bulk of 2-phenylethylamine is converted to phenylacetic acid, which can be detected in various tissues, including the brain. cdnsciencepub.comnih.gov The distribution of phenylacetic acid in the brain has been shown to correlate with that of 2-phenylethylamine itself. nih.gov In in-situ studies using isolated rat jejunal loops, phenylacetic acid was identified as the sole significant metabolite formed from 2-phenylethylamine, highlighting the intestine's role in its presystemic elimination. oup.com The conversion process is remarkably efficient, contributing to the short half-life of 2-phenylethylamine in the body. oup.com

Table 1: Metabolic Pathway of 2-Phenylethylamine in Mammalian Systems

Precursor Intermediate Metabolite Final Metabolite Key Enzymes Involved Organism/System Studied
2-Phenylethylamine Phenylacetaldehyde Phenylacetic acid Monoamine Oxidase B (MAO-B), Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase Rat, Human
2-Phenylethylamine Phenylacetaldehyde Phenylacetic acid Monoamine Oxidase (MAO), Aldehyde Dehydrogenase Rat (in-situ intestinal loops)
2-Phenylethylamine Phenylacetaldehyde Phenylacetic acid Aldehyde Dehydrogenase, Aldehyde Oxidase Guinea Pig (liver slices)

Epigenetic Modifications Induced by this compound Analogues

The interaction of 2-phenylethylamine and its analogues with biological systems extends beyond direct metabolic conversion to include the modulation of epigenetic landscapes. While direct studies on the epigenetic effects of this compound are limited, research on its analogues and related compounds provides significant insights into these mechanisms. These modifications, which include DNA methylation and histone alterations, can induce lasting changes in gene expression without altering the DNA sequence itself. biomodal.com

2-Phenylethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. wikipedia.orgfrontiersin.orgdiabetesjournals.org The activation of TAAR1 initiates downstream signaling cascades, notably involving the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and protein kinase C (PKC). frontiersin.orgwikipedia.org These signaling pathways are well-known regulators of chromatin-modifying enzymes and transcription factors, thereby providing a direct link between this compound interaction and potential epigenetic changes.

Studies on structural analogues of 2-phenylethylamine have demonstrated their capacity to induce epigenetic modifications. For example, amphetamines, which are phenethylamine derivatives, have been shown to cause changes in histone acetylation and methylation at specific gene promoters, leading to altered gene expression. Furthermore, research into other monoamines that activate similar signaling pathways, such as serotonin and dopamine, has revealed their ability to directly modify histones through processes like serotonylation and dopaminylation, which can influence gene transcription. nih.gov

Another indirect route for epigenetic influence is through the gut microbiome. Phenethylamine derivatives can alter the composition of the gut microbiota. karger.comkarger.com These changes can, in turn, affect the host's epigenetic state through the production of microbially-derived metabolites like short-chain fatty acids (SCFAs). SCFAs, such as butyrate, are known inhibitors of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. karger.com By inhibiting HDACs, SCFAs can lead to increased histone acetylation, an epigenetic mark generally associated with transcriptional activation.

A recent study from March 2025 demonstrated that phosphonoethylamine (a compound related to phosphatidylethanolamine, not phenylethylamine) can alleviate aberrant DNA methylation patterns associated with non-alcoholic steatohepatitis (NASH) in a mouse model. nih.govplos.org This finding, while involving a different compound, underscores the potential for amine-containing molecules to influence DNA methylation, a key epigenetic mechanism that regulates gene expression by controlling the access of transcription factors to DNA. biomodal.comdiabetesjournals.orgnih.govplos.org

Table 2: Research Findings on Epigenetic Modifications by this compound Analogues and Related Compounds

Compound/Analogue Class Biological System/Model Key Findings Implicated Pathways/Mechanisms
Psychedelic Phenethylamines (e.g., DOI) Mouse Frontal Cortex Induces long-lasting changes in chromatin organization at enhancer regions of synaptic genes. 5-HT2A receptor signaling
Amphetamines Rodent Brain Alters histone acetylation and methylation (e.g., at the c-fos promoter), leading to changes in gene expression. Dopamine receptor signaling, Histone Deacetylases (HDACs)
Phenethylamine derivatives Rat Gut Microbiome Alters gut microbiota composition, which is associated with epigenetic changes in the host. Production of Short-Chain Fatty Acids (SCFAs) acting as HDAC inhibitors.
Serotonin, Dopamine Neurons Covalently modify histones (serotonylation, dopaminylation), directly altering chromatin structure and gene expression. Transglutaminase 2 (TGM2) mediated modification
Phosphonoethylamine Mouse Liver (NASH model) Attenuates aberrant DNA methylation patterns. DNA methyltransferases (DNMTs)

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Phenylethanaminium Research

Development and Validation of Hyphenated Mass Spectrometry Methods

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are powerful tools for the analysis of 2-phenylethanaminium in intricate biological and chemical matrices. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the analyte.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Biological and Chemical Matrices

UHPLC-MS/MS has emerged as a cornerstone for the analysis of this compound and its derivatives in complex samples such as biological fluids and tissues. researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov This technique combines the high separation efficiency of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.

Method development often involves a "dilute-and-shoot" approach, where the sample is simply diluted before injection, or a more rigorous sample preparation like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. researchgate.netnih.govrsc.org For instance, a rapid UPLC-MS/MS method was developed for analyzing 75 phenethylamines, including this compound, in hair samples. researchgate.netnih.gov This method utilized cryogenic grinding followed by ultrasonication, centrifugation, and filtration before analysis. researchgate.netnih.gov Chromatographic separation is typically achieved on columns like a biphenyl (B1667301) or C18 column using a gradient elution with mobile phases such as water and acetonitrile (B52724), often containing additives like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.govrsc.org

The mass spectrometer is usually a triple quadrupole (QQQ) or a high-resolution mass spectrometer (HRMS) like an Orbitrap, operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for enhanced selectivity. rsc.orgresearchgate.net These methods demonstrate excellent performance characteristics, including low limits of detection (LOD) and quantification (LOQ), often in the picogram to nanogram per milliliter range, good linearity, accuracy, and precision. researchgate.netresearchgate.netnih.govnih.gov For example, a validated method for seven phenethylamine-type drugs in blood and urine reported LODs and LOQs in the 0.5–5 ng/mL range. researchgate.netnih.gov

Table 1: Performance Characteristics of a UHPLC-MS/MS Method for Phenethylamine (B48288) Analysis
ParameterValueReference
Linearity (R²)> 0.997 researchgate.netnih.gov
Limit of Detection (LOD)0.5-10 pg/mg (in hair) researchgate.netnih.gov
Lower Limit of Quantitation (LLOQ)1-20 pg/mg (in hair) researchgate.netnih.gov
Accuracy & Precision< 20% researchgate.netnih.gov
Extraction Recovery>80% (in blood/urine) researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds, including this compound, particularly after derivatization. nih.govacs.orgedpsciences.orgnih.govhmdb.ca Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic behavior and thermal stability. acs.orgnih.gov A common derivatization agent is isobutyl chloroformate, which allows for quantitative reaction in a short time. acs.orgnih.gov

Headspace GC-MS (HS-GC-MS) can be used for the direct analysis of volatile amines in various matrices without derivatization. nih.gov This method involves heating the sample in a sealed vial to allow the volatile analytes to partition into the headspace, which is then injected into the GC-MS system. nih.gov The separation is typically performed on specialized columns, such as a Rtx-Volatile Amine column, which are designed to handle the challenges of amine analysis. nih.govedpsciences.org

GC-MS methods offer high sensitivity and the ability to provide detailed structural information through the analysis of mass spectra. The use of high-resolution mass spectrometry with GC can provide accurate mass data for elemental composition determination.

Table 2: GC-MS Method Parameters for Amine Analysis
ParameterValue/DescriptionReference
Derivatization AgentIsobutyl chloroformate acs.orgnih.gov
Column TypeRtx-Volatile Amine nih.govedpsciences.org
Injection TechniqueHeadspace (HS), Split/Splitless nih.gov
Ionization ModeElectron Impact (EI), Chemical Ionization (CI)
Analysis Time8-25 minutes edpsciences.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Microscale Analysis

CE-MS is a powerful technique for the analysis of charged species like this compound, offering high separation efficiency, short analysis times, and the ability to work with very small sample volumes. scispace.comnih.govnih.govrepligen.comrsc.orgopenchemicalengineeringjournal.comresearchgate.net This makes it particularly suitable for microscale analyses, such as the study of single cells or other mass-limited samples. scispace.comnih.gov

In CE-MS, analytes are separated based on their electrophoretic mobility in a narrow capillary filled with a background electrolyte. The separated analytes are then introduced into the mass spectrometer for detection. The coupling of CE to MS can be achieved through various interfaces, with electrospray ionization (ESI) being the most common. nih.govopenchemicalengineeringjournal.com The composition of the sheath liquid in the ESI interface is crucial for achieving good sensitivity. openchemicalengineeringjournal.com

CE-MS has been successfully applied to the analysis of biogenic amines, including this compound, in complex matrices like wine. nih.gov The use of time-of-flight (TOF) mass spectrometry with CE provides high-resolution mass data, allowing for the identification of a wide range of compounds in a single run with low limits of detection, comparable to those of HPLC methods. nih.gov

Advanced Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and conformation of this compound. These methods are non-destructive and can be used for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Quantitative Analysis

NMR spectroscopy is a primary technique for the elucidation of the chemical structure of this compound. np-mrd.orgnih.govhmdb.caresearchgate.netrsc.orgresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the different atoms in the molecule. np-mrd.orgnih.gov For instance, ¹H NMR can be used to observe the signals corresponding to the aromatic protons, the ethylenic protons, and the protons of the amino group. researchgate.net

Quantitative NMR (qNMR) can be used to determine the concentration of this compound in a sample. np-mrd.org This is achieved by comparing the integral of a specific signal of the analyte to that of a known concentration of an internal standard. Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between different atoms in the molecule, confirming its structure. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for 2-Phenylethylamine (precursor to this compound)
ProtonsChemical Shift (ppm) in D₂OReference
Aromatic (C₆H₅)~7.2-7.4 hmdb.ca
Methylene (-CH₂-Ph)~2.9 hmdb.ca
Methylene (-CH₂-NH₂)~3.2 hmdb.ca

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound, which is unique to its structure and conformation. rsc.orgrsc.orgspectrabase.comacs.orgspectrabase.comspectroscopyonline.comnih.gov These techniques probe the vibrational modes of the molecule, which are sensitive to the types of chemical bonds present and their spatial arrangement.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum shows characteristic bands corresponding to different functional groups, such as the N-H stretching vibrations of the ammonium (B1175870) group and the C-H and C=C vibrations of the aromatic ring. rsc.orgrsc.org The position of the N-H stretching bands can provide information about hydrogen bonding interactions. rsc.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to FT-IR. acs.orgnih.gov Studies on liquid 2-phenylethylamine have used Raman spectroscopy to investigate conformational equilibrium and intermolecular hydrogen bonding. acs.orgnih.gov The analysis of the Raman spectra at different temperatures can reveal the presence of different conformers (gauche and anti) in equilibrium. acs.orgnih.gov

Table 4: Key Vibrational Modes of 2-Phenylethylamine/2-Phenylethanaminium
Vibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Reference
N-H StretchFT-IR, Raman3000-3400 rsc.orgacs.org
C-H Stretch (aromatic)FT-IR, Raman~3000-3100 spectroscopyonline.com
C-H Stretch (aliphatic)FT-IR, Raman~2800-3000 spectroscopyonline.com
C=C Stretch (aromatic)Raman~1600 spectroscopyonline.com
NH₂ BendingFT-IR, Raman~1600 acs.org

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful, light-based analytical method that differentiates between the enantiomers of chiral molecules. upc.edu It measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. upc.edu This technique is particularly valuable in the study of chiral this compound derivatives, providing insights into their stereochemical configuration and enantiomeric purity without the need for chiral chromatography.

Research has demonstrated the utility of CD spectroscopy in determining the enantiomeric excess (ee) of primary alpha-chiral amines, including the closely related analogue 1-phenylethylamine (B125046) (PEA). nih.gov One approach involves the self-assembly of a receptor composed of iron(II) triflate and pyridine-2,6-dicarbaldehyde. When a chiral amine is introduced, it condenses with the dialdehyde (B1249045) to form a diimine, which then coordinates with the iron(II) center to create a 2:1 octahedral complex. The chirality of the amine induces a preferred stereochemistry in the complex, which results in a distinct CD signal. nih.gov By constructing calibration curves that plot the CD signal intensity (ellipticity) against known enantiomeric excesses of an amine, the ee of unknown samples can be accurately determined. nih.gov

Another innovative method employs aluminum complexes for the chiral sensing of amines like 1-phenylethylamine. researchgate.net The interaction between the chiral amine and the aluminum complex can generate a strong CD signal, allowing for quantitative analysis. researchgate.net Furthermore, studies have shown that optically pure (S)- and (R)-1-phenylethylamine can effectively induce a specific one-handed helical structure in certain polymers, leading to intense and mirror-image vibrational circular dichroism (VCD) spectra. nih.gov This induced chirality demonstrates the profound stereochemical influence of these amines on their environment.

The following table presents data from a study on the determination of enantiomeric excess for various chiral amines using an Fe(II)-based assembly and CD spectroscopy. nih.gov

Table 1: Enantiomeric Excess (ee) Determination via CD Spectroscopy

Analyte Actual ee (%) Measured CD (mdeg) Calculated ee (%) Absolute Error (%)
1-Phenylethylamine (PEA) 50.0 2.50 50.2 0.2
1-Phenylethylamine (PEA) 25.0 1.25 25.1 0.1
1-Phenylethylamine (PEA) 10.0 0.50 10.0 0.0
2-Aminoheptane (AH) 50.0 1.80 49.5 0.5
2-Aminoheptane (AH) 25.0 0.90 24.8 0.2
sec-Butylamine (sBA) 50.0 1.50 50.5 0.5
sec-Butylamine (sBA) 25.0 0.75 25.3 0.3

Data sourced from a study on ee determination using an Fe(II)-imine complex. nih.gov

Chromatographic Separations and Chiral Resolution Techniques

Chromatographic methods are indispensable for the separation and analysis of this compound and its analogues. The development of chiral separation techniques, in particular, has been critical for resolving racemic mixtures into their individual enantiomers, which is essential for understanding their distinct biological and chemical properties.

Enantiomeric Separation of this compound and its Chiral Analogues

The separation of enantiomers of this compound and its related chiral amines can be achieved through various advanced chromatographic techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) is a dominant technique for enantiomeric separation. A method has been developed using a crown ether derivative-coated silica (B1680970) gel column to detect the content of chiral phenylethylamine. google.com This method utilizes a mobile phase of perchloric acid solution and acetonitrile at a detection wavelength of 210 nm. google.com Research has also focused on the enantioseparation of benzoylated 1-phenylethylamine and its analogues using porous organic cages as a stationary phase, achieving excellent enantioselectivity. researchgate.net

Gas Chromatography (GC): GC is another effective method, often requiring derivatization of the analytes. A study on judicial samples identified and quantified the enantiomers of α-phenylethylamine and amphetamine. oup.com The method involved derivatizing the enantiomers with N-trifluoroacetyl-L-prolyl chloride to form diastereomers, which were then separated on a standard achiral capillary column. oup.com

Supercritical Fluid Chromatography (SFC): SFC offers a powerful alternative, combining the properties of both GC and HPLC. The enantiomers of basic compounds like rac-1-phenylethylamine have been successfully separated using SFC with a tris(3,5-dimethylphenylcarbamate) of amylose (B160209) CSP (Chiralpak AD-H). jst.go.jp The study investigated the effects of various parameters, including alcohol modifier type, temperature, and pressure, on the separation. jst.go.jp

Capillary Electrophoresis (CE): CE provides high-resolution separations for chiral amines. Unprecedentedly high resolutions were achieved for the enantiomers of 1-phenylethylamine and 1-cyclohexylethylamine by using a combination of dimethyl-beta-cyclodextrin (B157424) and a chiral crown ether as selectors in the buffer. nih.gov This method allowed for direct detection using contactless conductivity measurements, achieving detection limits of 0.5 microM. nih.gov

The following table summarizes the conditions for the enantiomeric separation of 1-phenylethylamine using different techniques.

Table 2: Chromatographic Conditions for 1-Phenylethylamine Enantioseparation

Technique Chiral Selector / Stationary Phase Mobile Phase / Buffer Resolution (Rs) Reference
CE Dimethyl-β-cyclodextrin & 18C6H4 crown ether Citric acid buffer (pH 2.4) 2.3 nih.gov
SFC Chiralpak AD-H CO₂ / Methanol Not specified jst.go.jp
HPLC Crown ether derivative coating Perchloric acid (pH 1.0) / Acetonitrile Not specified google.com
HPLC (S)-PCC-60 (Porous Cage) Not specified Not specified (ee up to 99.9%) researchgate.net

Development of Novel Stationary Phases for this compound Analysis

The core of chiral chromatography lies in the development of novel chiral stationary phases (CSPs) that exhibit high enantioselectivity and broad applicability. scielo.org.mx Research in this area is vibrant, with new materials constantly being designed and tested for the analysis of compounds like this compound.

One strategy involves creating mixed-mode chromatographic stationary phases. A novel phase, (S)-α-phenylethylamine-bonded dicarboxyl cellulose-modified silica ((S)-α-PEA/DCC/SiO₂), was prepared and shown to function in hydrophilic interaction liquid chromatography (HILIC), ion-exchange chromatography (IEC), and chiral separation modes, demonstrating excellent performance in separating phenylamines. nih.gov

Another approach utilizes chiral imidazoliums derived from amines like 1-phenylethylamine, which are then bonded to a silica gel surface. nih.gov Two such CSPs were synthesized and effectively used to separate a range of chiral analytes, including derivatives of 1-phenylethylamine, in HPLC. The study found that factors like mobile phase composition and pH significantly influenced the retention and resolution of enantiomers. nih.gov

Porous materials are also at the forefront of CSP development. A chiral porous organic cage (POC) was used as a selector to prepare a CSP via a thiol-ene click reaction. mdpi.com The resulting column showed excellent separation for several racemates, including 1-phenylethylamine, with a high resolution (Rs) of 3.72. mdpi.com Similarly, novel CSPs based on a chiral trianglsalen macrocycle were prepared using click chemistry and demonstrated successful enantioseparation of 22 racemates, including 1-phenylethylamine. rsc.org

The table below details some of the novel CSPs developed for the analysis of phenylethylamine analogues.

Table 3: Novel Chiral Stationary Phases for 1-Phenylethylamine (PEA) Analysis

CSP Name/Type Chiral Selector Support Application Resolution (Rs) for PEA Reference
(S)-α-PEA/DCC/SiO₂ (S)-α-Phenylethylamine Silica HILIC/IEC/Chiral HPLC Not specified nih.gov
CSP 1 Imidazolium from 1-PEA Silica HPLC Not specified nih.gov
Chiral POC-based CSP Chiral Porous Organic Cage Silica HPLC 3.72 mdpi.com
CSP-A Chiral Trianglsalen Macrocycle Silica HPLC 1.80 rsc.org

Computational and Theoretical Chemistry Studies of 2 Phenylethanaminium

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic and molecular structure of 2-phenylethanaminium. These calculations can predict a wide range of properties, from the most stable three-dimensional arrangements of atoms to the molecule's reactivity and spectroscopic signatures.

Conformational Analysis and Energy Landscapes of this compound and its Protonated Forms

The flexibility of the ethylamine (B1201723) side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Understanding the relative stability of these conformers is crucial, as the molecule's biological activity is often dependent on its shape. researchgate.netdaneshyari.com

Quantum chemical investigations, employing methods like density functional theory (DFT), have been instrumental in mapping the conformational landscape of both neutral and protonated PEA. researchgate.netdaneshyari.com For neutral PEA, studies have identified several stable conformers. nih.gov The most stable of these are typically gauche (folded) structures, where the ethylamine side chain is bent towards the phenyl ring. researchgate.netrsc.org This folding is stabilized by a weak intramolecular interaction between the amino group's hydrogen atoms and the π-electron cloud of the aromatic ring (N-H···π interaction). researchgate.netrsc.org Less stable are the anti (extended) conformers, where the side chain is stretched away from the ring. researchgate.netrsc.org

Upon protonation to form this compound (H+PEA), the conformational preference is even more pronounced. researchgate.net Experimental and theoretical studies consistently show that a single, folded gauche conformer is predominantly observed. researchgate.netrsc.org This conformation is significantly stabilized by a strong intramolecular NH+···π hydrogen bond between the protonated amino group (NH3+) and the phenyl ring. researchgate.netrsc.orgnih.gov The presence of this single, stable conformer for the protonated species is a key finding from computational studies. researchgate.net

A fascinating discovery from quantum chemical calculations is the prediction of a novel double-ring cation structure for phenylethylamine and related compounds. researchgate.netdaneshyari.com This structure, formed by the cyclization of the aliphatic tail, represents a previously unknown and significantly stable conformer in the cationic state. researchgate.net

The relative energies of different conformers can be calculated with high accuracy, providing a theoretical basis for their populations at different temperatures. researchgate.netresearchgate.net For example, calculations at the MP2/6-311++G(d,p) level of theory have been used to determine the zero-point corrected electronic energies of various PEA conformers. researchgate.net

Table 1: Calculated Relative Energies of 2-Phenylethylamine Conformers

Conformer Configuration Relative Energy (kJ/mol) Computational Method Reference
GI gauche 0.00 MP2/6-311++G(d,p) researchgate.net
GII gauche 0.026 xB97XD/6-311++G(2df,2pd) daneshyari.com
AI anti 2.99 xB97XD/6-311++G(2df,2pd) daneshyari.com

This table is interactive. You can sort and filter the data.

Electronic Properties and Reactivity Prediction

Quantum chemical calculations provide deep insights into the electronic structure of this compound, which is fundamental to its chemical reactivity and biological interactions. These calculations can map the distribution of electrons within the molecule, identify the most likely sites for chemical reactions, and predict various electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. myu-group.co.jp For this compound, the introduction of the positive charge on the amino group significantly alters the electronic landscape compared to the neutral form.

Calculations have shown that the electron density distribution in the frontier orbitals of phenethylamine (B48288) is sensitive to its conformation. acs.org In the neutral form, computed electrostatic potential maps show a separation of charge, with a negative charge on the phenyl ring and a positive charge on the ethylamino side chain. aip.orgnih.gov Upon ionization to the cation, the charge distribution naturally becomes positive. aip.orgnih.gov

The protonation state of 2-phenylethylamine has a dramatic effect on its electronic properties. Calculations have shown that the dipole moment of PEA increases significantly upon protonation. biorxiv.org This five-fold increase in the dipole moment is predicted to lead to a more than five-fold increase in binding affinity to its receptor. biorxiv.org

The ionization energy, the energy required to remove an electron, has been determined both computationally and experimentally. For neutral PEA, the ionization energy is approximately 8.63 eV. aip.orgnih.gov

Table 2: Calculated Electronic Properties of 2-Phenylethylamine and its Protonated Form

Property Species Value Computational Method Reference
Ionization Energy Neutral PEA 8.63 ± 0.03 eV M06-2X/6-311++G(d,p) aip.org
Binding Energy with TAAR1 Neutral PEA -102 kJ/mol Not Specified biorxiv.org

This table is interactive. You can sort and filter the data.

Simulation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to simulate the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm structural assignments and understand the underlying vibrational and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies have been crucial in interpreting the IR spectra of both neutral and protonated 2-phenylethylamine. researchgate.net For the protonated form, anharmonic calculations at the B3LYP-D3/aug-cc-pVTZ level, including dispersion corrections, have successfully reproduced the experimental infrared photodissociation (IRPD) spectrum. researchgate.netrsc.org These calculations have confirmed the presence of a single folded gauche conformer and highlighted the significant anharmonicity of the NH3+ group involved in the intramolecular NH+–π hydrogen bond. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations of nuclear proton shieldings have been used to validate the computationally determined structures of PEA and its protonated form in solution. nih.gov By comparing the calculated NMR shifts with experimental data, researchers have confirmed that the folded conformations are the most energetically favorable in water for both the neutral and protonated states. nih.gov

UV-Vis Spectroscopy: The analysis of UV-Vis spectra is aided by computational methods that calculate the energies of electronic transitions. For hydrated clusters of PEA, ab initio molecular orbital calculations at the CIS/6-31G* level for the first electronically excited singlet state have been used to analyze the S1 ← S0 electronic transitions. acs.org

Molecular Dynamics and Docking Simulations of Biological Interactions

To understand the biological role of this compound, it is essential to study its interactions with protein targets, such as receptors and enzymes. Molecular dynamics (MD) and docking simulations are powerful computational techniques that can model these complex interactions at an atomic level.

Ligand-Receptor Docking and Binding Energy Calculations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This is followed by the calculation of binding energy, which estimates the strength of the interaction.

For this compound, docking studies have been performed with its primary endogenous receptor, the human trace amine-associated receptor 1 (TAAR1). biorxiv.orgwikipedia.org These studies have revealed that the protonation state of PEA has a significant impact on its binding. Protonated PEA (this compound) forms a strong hydrogen bond with a negatively charged aspartate residue (Asp103) in the TAAR1 binding pocket. biorxiv.org

Quantum chemical calculations have quantified the difference in binding energy between the neutral and protonated forms. The binding energy of protonated PEA with the TAAR1 receptor site is calculated to be over five times stronger than that of neutral PEA. biorxiv.org This is attributed to the increased dipole moment upon protonation and the formation of a more favorable hydrogen bond. biorxiv.org

Docking studies have also been conducted with other receptors, such as the serotonin (B10506) 5-HT2 receptors, to understand the structure-activity relationships of constrained phenylethylamine analogues. researchgate.net

Table 3: Calculated Binding Interactions of this compound

Receptor Ligand State Key Interacting Residue Binding Energy (kJ/mol) Reference
TAAR1 Protonated Asp103 -548 biorxiv.org
TAAR1 Neutral Asp103 -102 biorxiv.org
hMAO B Protonated (gauche) Tyr435, Gln206, Leu171 Higher than trans doi.org

This table is interactive. You can sort and filter the data.

Protein-Ligand Dynamics and Conformational Changes upon Binding

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the protein-ligand complex over time. This allows for the study of conformational changes in both the ligand and the protein upon binding.

MD simulations of this compound bound to human monoamine oxidase B (hMAO B) have been performed to understand the recognition of its different conformers. doi.org These simulations, followed by DFT studies, have shown that the gauche conformer has a higher stabilization energy compared to the trans conformer within the enzyme's active site. doi.org The stability of the gauche conformer is enhanced by bridging water molecules that interact with the protonated amino group and the aromatic π-ring. doi.org

The binding of ligands can induce significant conformational changes in proteins. plos.orgelifesciences.org While specific MD studies detailing large-scale conformational changes in a receptor upon binding of this compound are not extensively detailed in the provided context, the principles of such changes are well-established. plos.orgresearchgate.netacs.org For instance, the binding of aromatic amines to macromolecules like polyadenylic acid has been shown to induce conformational changes. nih.gov The dynamic nature of biological systems, including protein-ligand interactions, is a fundamental concept in understanding their function. warwick.ac.ukarxiv.org

Membrane Permeation and Transport Modeling

The translocation of this compound across biological membranes is a critical factor in its bioavailability and mechanism of action. Computational modeling, particularly molecular dynamics (MD) simulations, has provided significant insights into this process. These studies help in understanding the energetic barriers and the physical-chemical interactions governing the passage of this compound through the lipid bilayer.

Molecular dynamics computer simulation techniques have been employed to determine the potential of mean force (PMF) associated with the passage of 2-phenylethylamine (PEA), the neutral form of this compound, across lipid bilayers. wikipedia.org The PMF represents the free energy profile of the molecule as it moves along a path perpendicular to the membrane surface. A key finding from these simulations is the significant difference in the energy barrier for the protonated (this compound) and deprotonated (2-phenylethylamine) species. For the protonated form, a high PMF peak barrier of 25 ± 6 kcal/mol was calculated, whereas the deprotonated form faced a much lower barrier of 13 ± 1 kcal/mol. wikipedia.org This suggests that the neutral form of the molecule is more likely to passively diffuse across the cell membrane.

Further studies have combined these simulation results with experimental data using a homogeneous solubility-diffusion model. wikipedia.org This model allows for the estimation of diffusion coefficients within the hydrophobic core of the membrane. For related trace amines, these integrated approaches have been crucial for understanding their transport dynamics. wikipedia.org

Experimental validation using synthetic membrane systems, such as Fluorosomes, has complemented computational models. These studies have measured the diffusion rates of 2-phenylethylamine and related compounds across lipid bilayers. For instance, the release of [3H]2-phenylethylamine from pre-loaded synaptosomes, which are native membrane vesicles, was found to be significantly faster than that of dopamine (B1211576), with a half-life of 7.8 seconds compared to 133.6 seconds for dopamine. acs.org This rapid passage across native membranes underscores the compound's ability to traverse lipid environments, a process that can be modeled and rationalized through computational approaches. acs.org

The computational methods used in these studies are sophisticated, often involving advanced levels of theory to accurately describe the molecular interactions. For example, in studying the interaction of 2-phenylethylamine with model membrane receptors, single-molecule theoretical calculations have been performed at the M06-2X/6-311+G(d,p) level of theory, using a Polarizable Continuum Model (PCM) to simulate the membrane environment. mdpi.com Such detailed calculations are essential for dissecting the energetic contributions to binding and transport. mdpi.com

Table 1: Computational and Experimental Data on 2-Phenylethylamine Membrane Permeation
ParameterValueMethod/SystemSource
PMF Peak Barrier (Protonated)25 ± 6 kcal/molMolecular Dynamics Simulation wikipedia.org
PMF Peak Barrier (Deprotonated)13 ± 1 kcal/molMolecular Dynamics Simulation wikipedia.org
Release Half-Life from Synaptosomes7.8 seconds[3H]Radioligand Assay acs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For this compound and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, most notably the inhibition of monoamine oxidase (MAO) enzymes. mdpi.comnih.gov

Both 2D- and 3D-QSAR models have been developed for phenethylamine derivatives. nih.gov A prominent 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), was used to study a series of 38 phenethylamine derivatives for their MAO inhibitory activity (IC50). mdpi.comnih.gov The resulting model demonstrated strong predictive power, with a cross-validated coefficient (q²) of 0.72 and a non-cross-validated coefficient (r²) of 0.92. mdpi.com The analysis revealed that for this class of inhibitors, the steric properties of the substituents played a more significant role than their electrostatic properties. mdpi.com

In another study focusing on sulfur-substituted α-alkyl phenethylamines as selective MAO-A inhibitors, CoMFA was also applied. acs.org This study, which included newly synthesized compounds, produced a model with a q² of 0.72, again highlighting the importance of steric effects. acs.org Further development of QSAR models for methylsulfonamido phenylethylamine analogues as Class III antiarrhythmic agents employed CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.gov These models showed excellent predictive ability for newly synthesized compounds, with r² values of 0.943 (CoMFA), 0.891 (CoMSIA), and 0.809 (HQSAR) for the test set. nih.gov These models help delineate the steric, electrostatic, and hydrophobic requirements for receptor interaction. nih.gov

These QSAR models serve as powerful tools for predicting the biological activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds. acs.orgnih.gov

Table 2: Examples of QSAR Models for Phenethylamine Derivatives
Derivative ClassTarget ActivityQSAR MethodKey FindingSource
Phenethylamine derivatives (38 compounds)MAO Inhibition (IC50)CoMFA0.720.92Steric properties are more important than electrostatic properties. mdpi.comnih.gov
Sulfur-Substituted α-Alkyl PhenethylaminesMAO-A InhibitionCoMFA0.72N/AModel confirmed the importance of steric substituent properties. acs.org
Methylsulfonamido Phenylethylamine AnaloguesClass III AntiarrhythmicCoMFAN/A0.943 (test set)Model showed good predictive ability for steric, electrostatic, and hydrophobic requirements. nih.gov
Methylsulfonamido Phenylethylamine AnaloguesClass III AntiarrhythmicCoMSIAN/A0.891 (test set)Model effectively predicted activity of new compounds. nih.gov
Methylsulfonamido Phenylethylamine AnaloguesClass III AntiarrhythmicHQSARN/A0.809 (test set)Hologram-based model demonstrated strong predictive power. nih.gov

Building on the insights from QSAR and structural biology, computational chemists employ virtual screening and de novo design to discover and create novel ligands based on the this compound scaffold. Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net This approach has been used to identify potential inhibitors for various targets by screening libraries that include phenethylamine-like moieties. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules from scratch, piece by piece, within the constraints of a target's binding site. nih.gov This approach allows for the exploration of novel chemical space. A notable example related to the this compound structure is the de novo design of folded peptoid oligomers. pnas.org In these studies, (S)-N(1-phenylethyl) side chains, which are derived from 2-phenylethylamine, were incorporated into peptoid macrocycles. pnas.org Using a combination of Replica Exchange Molecular Dynamics (REMD) simulations and quantum mechanical refinement, researchers were able to correctly predict the three-dimensional structure of these complex molecules de novo. pnas.org This demonstrates the power of physical modeling to design and predict the structures of new functional molecules based on the phenylethylamine framework. pnas.org

These design strategies are often guided by pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity. By using the this compound core as a scaffold, chemists can design new molecules that fit a specific pharmacophore, thereby increasing the probability of discovering active compounds. simulations-plus.com

Cheminformatics provides the tools to analyze the vast structural diversity and chemical property space of this compound derivatives. nih.govmdpi.com The phenethylamine core structure can be substituted at the phenyl ring, the ethyl sidechain, and the amino group, leading to an immense number of possible analogues with a wide range of physicochemical properties and biological activities. wikipedia.orgwikipedia.org

Chemoinformatic methods, such as molecular fingerprinting and clustering, are used to navigate this chemical space. In a study of novel N-Benzyl-2-phenylethylamine (NBPEA) derivatives, computational analyses of behavioral data were used to identify distinct activity clusters. biorxiv.orgacs.org These clusters, which included anxiogenic/hypolocomotor and anxiolytic/hallucinogenic-like groups, were rationalized by analyzing the structural features of the compounds within each cluster. acs.org This approach helps to establish clear structure-activity landscapes.

Analysis of the property space, such as lipophilicity (LogP), polar surface area (TPSA), and molecular weight, is crucial for drug design. nih.gov Databases like PubChem provide computed properties for this compound, such as an XLogP3 value of 1.4, which quantifies its lipophilicity. nih.gov By analyzing the distribution of these properties across a library of derivatives, researchers can select or design compounds with specific profiles, for example, those optimized for blood-brain barrier penetration or oral bioavailability. ontosight.aibiomolther.org This systematic analysis of structural and property diversity is essential for efficiently exploring the therapeutic potential of the this compound chemical class. nih.gov

Application of 2 Phenylethanaminium in Model Systems and Specialized Research

In vitro Cellular Models for Mechanistic Research

In vitro cell models are indispensable for dissecting the molecular and cellular effects of 2-phenylethanaminium. These models allow for high-throughput screening and detailed mechanistic studies that would be difficult to perform in more complex organisms.

Neuronal Cell Line Studies (e.g., dopaminergic, serotonergic pathways)

Neuronal cell lines are crucial for understanding the neuro-modulatory effects of this compound. Cell lines that express key components of dopaminergic and serotonergic systems are of particular interest.

Dopaminergic Pathways: The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying dopaminergic neurons because these cells can synthesize and store dopamine (B1211576). dergipark.org.trresearchgate.net Studies have shown that this compound can induce dopamine release from these cells. nih.gov Research using C. elegans neuronal cultures has demonstrated that this compound increases extracellular dopamine levels, an effect that is dependent on the dopamine transporter (DAT). nih.gov This suggests that this compound can modulate dopaminergic signaling by interacting with DAT. nih.gov The human neuroblastoma cell line BE(2)-M17 is another valuable model as it expresses genes related to dopaminergic pathways and exhibits a robust dopaminergic phenotype. frontiersin.orgnih.gov

Serotonergic Pathways: The RN46A cell line, an immortalized serotonergic neuronal cell line from rat medullary raphe, is a useful tool for investigating effects on the serotonin (B10506) system. culturecollections.org.uk These cells can differentiate to express markers of serotonergic neurons, including tryptophan hydroxylase and serotonin itself. culturecollections.org.uk In the central nervous system, serotonergic neurons predominantly express monoamine oxidase B (MAO-B), the enzyme that preferentially metabolizes this compound. frontiersin.org Studies on the interaction between this compound and serotonergic systems often focus on its role as a substrate for MAO-B and its interactions with the trace amine-associated receptor 1 (TAAR1). frontiersin.orgwikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1): this compound is a potent agonist of TAAR1, a G protein-coupled receptor that modulates monoamine neurotransmission. wikipedia.orgnih.govwikipedia.org Studies using HEK293T cells overexpressing human TAAR1 have shown that this compound activates the receptor with an EC50 value of 8.8 µM. mdpi.com This activation leads to downstream signaling cascades that can influence the function of monoamine transporters. researchgate.net The interaction between this compound and TAAR1 is a key area of research for understanding its neuromodulatory effects. biorxiv.org

Cell LineOriginKey CharacteristicsApplication in this compound ResearchReference
PC12Rat PheochromocytomaSynthesizes and stores dopamine; expresses dopamine transporter (DAT).Studying dopamine release and uptake mechanisms. dergipark.org.trresearchgate.net
BE(2)-M17Human NeuroblastomaExpresses dopaminergic, adrenergic, and serotonergic pathway genes.Modeling dopaminergic neuron biology and neurodegenerative diseases. frontiersin.orgnih.gov
RN46ARat Medullary RapheSerotonergic neuronal precursor cells; express tryptophan hydroxylase and serotonin upon differentiation.Investigating effects on serotonergic differentiation and function. culturecollections.org.uk
HEK293THuman Embryonic KidneyEasily transfected to overexpress specific receptors.Characterizing the pharmacology of TAAR1 activation by this compound. mdpi.com
SH-SY5YHuman NeuroblastomaCan be differentiated into dopaminergic-like neurons.Investigating neurotoxicity and mechanisms of cell death induced by phenethylamine (B48288) analogues. mdpi.commdpi.com

Non-Neuronal Cell Model Applications (e.g., metabolic studies, renal cells for injury mechanisms)

The influence of this compound extends beyond the nervous system, and non-neuronal cell models are employed to study its metabolic fate and potential effects on other organ systems.

Metabolic Studies: The metabolism of this compound primarily involves its conversion to phenylacetaldehyde (B1677652) by monoamine oxidase (MAO), followed by oxidation to phenylacetic acid by aldehyde dehydrogenase. iiarjournals.org In vitro studies using liver slices have confirmed that phenylacetic acid is the main metabolite. iiarjournals.org These models also allow for the investigation of the relative contributions of different enzymes, such as aldehyde oxidase and xanthine (B1682287) oxidase, to this metabolic pathway. iiarjournals.org

Renal Cell Injury Mechanisms: The kidneys are susceptible to injury from various compounds. jst.go.jpnephros.gr In vitro models using renal cell lines, such as the human proximal tubule cell line HK-2, are used to investigate the potential for drug-induced nephrotoxicity. jst.go.jpnih.gov While direct studies on this compound-induced renal injury are limited, the methodologies used to study contrast media-induced apoptosis in renal cells, which involve assessing reactive oxygen species (ROS) production and activation of stress kinase pathways, could be applied to understand the potential renal effects of this compound and its metabolites. nih.gov

Co-culture and Organ-on-a-Chip Systems for Complex Interactions

To better mimic the complex interactions between different cell types and organs in the body, more advanced in vitro models are being developed.

Co-culture Systems: Co-culture systems, where two or more different cell types are grown together, allow for the study of cell-cell interactions. mdpi.com For example, co-culturing neuronal cells with glial cells, such as astrocytes, can provide a more physiologically relevant environment to study the effects of this compound on neuronal function and glial responses. nih.gov

Organ-on-a-Chip Systems: Organ-on-a-chip technology utilizes microfluidic devices to create microphysiological systems that simulate the architecture and function of human organs. mdpi.comnih.govnih.gov These systems can include multiple interconnected organ models, such as intestine, liver, and kidney, allowing for the study of systemic effects, including absorption, metabolism, and excretion. rsc.org While specific applications for this compound are still emerging, this technology holds significant promise for investigating its complex in vivo behavior in a controlled in vitro setting.

Ex vivo Tissue Preparations for Pharmacological Characterization

Ex vivo tissue preparations, which involve using tissues isolated from an organism, provide a bridge between in vitro cell culture and in vivo studies. These models retain a higher level of tissue architecture and cellular diversity compared to cell lines.

Tissue Homogenate Receptor Binding and Enzyme Assays

Tissue homogenates, which are preparations of disrupted cells from a specific tissue, are widely used for receptor binding and enzyme activity assays. sigmaaldrich.com

Receptor Binding Assays: These assays are used to determine the affinity of a ligand for its receptor. wikipedia.orgumich.edu For this compound, radioligand binding assays using brain tissue homogenates can be employed to study its interaction with various receptors, particularly TAAR1. nih.govsygnaturediscovery.com Competition binding assays, where the ability of unlabeled this compound to displace a radiolabeled ligand is measured, can determine its binding affinity (Ki). sygnaturediscovery.com

Enzyme Assays: The activity of enzymes that metabolize this compound, such as MAO-A and MAO-B, can be measured in tissue homogenates, particularly from the brain and liver. frontiersin.orgresearchgate.net Studies using rat brain mitochondria have shown that this compound is a substrate for both MAO-A and MAO-B, with its preference for a specific isoform being concentration-dependent. researchgate.net At low concentrations (10 µM), it acts as a specific substrate for MAO-B, while at higher concentrations, it is metabolized by both enzymes. researchgate.net These assays are also used to evaluate the inhibitory effects of other compounds on the metabolism of this compound. nih.gov

Assay TypeTissue PreparationParameter MeasuredRelevance to this compoundReference
Receptor Binding (Saturation)Brain tissue homogenateReceptor density (Bmax) and affinity (Kd)Characterizing TAAR1 and other potential binding sites. wikipedia.orgsygnaturediscovery.com
Receptor Binding (Competition)Brain tissue homogenateInhibitory constant (Ki)Determining the binding affinity of this compound for its receptors. sygnaturediscovery.com
Enzyme Activity AssayBrain or liver mitochondria/homogenateEnzyme kinetics (Km, Vmax)Investigating the metabolism of this compound by MAO-A and MAO-B. frontiersin.orgresearchgate.net
Enzyme Inhibition AssayBrain or liver homogenateInhibitory concentration (IC50)Screening for compounds that inhibit the breakdown of this compound. nih.gov

Brain Slice Electrophysiology and Neurotransmitter Release Studies

Brain slices are thin sections of living brain tissue that can be maintained in a viable state for several hours in the laboratory. This ex vivo model preserves the local neuronal circuitry, allowing for the study of synaptic transmission and network activity. cambridge.org

Electrophysiology: Brain slice electrophysiology techniques, such as patch-clamp recording, can be used to measure the effects of this compound on the electrical properties of individual neurons. This can reveal whether it has an excitatory, inhibitory, or modulatory effect on neuronal firing.

Neurotransmitter Release: The release of neurotransmitters, such as dopamine, from brain slices can be measured in response to electrical or chemical stimulation. biorxiv.org Studies using rat brain synaptosomes (isolated nerve terminals) have shown that this compound can induce the release of dopamine. researchgate.net Ex vivo brain slice preparations, such as those from the striatum, can be used to further investigate the modulatory role of this compound on dopamine release within a more intact neural circuit. researchgate.net These studies provide valuable insights into how this compound can influence synaptic communication in the brain. nih.gov

Organ Bath Studies for Smooth Muscle and Cardiac Contractility (Mechanistic Focus)

Organ bath studies are a cornerstone of in vitro pharmacology, providing a controlled environment to investigate the direct effects of compounds on isolated tissues. reprocell.com In the context of this compound (also known as phenethylamine or β-PEA), these studies have been instrumental in elucidating its mechanisms of action on smooth and cardiac muscle contractility, independent of systemic physiological influences. nih.govnih.gov

Smooth Muscle Contractility:

Research on isolated smooth muscle preparations has revealed a dual effect of this compound. In rat gastric fundus strips under resting tension, this compound induces contractions. nih.gov This contractile effect is noteworthy as it appears to be mediated through the recruitment of 5-hydroxytryptamine (5-HT) receptors, as indicated by its inhibition by 5-HT antagonists like cyproheptadine (B85728) and ketanserin. nih.gov Conversely, when these same tissues are pre-contracted with potassium chloride (KCl), this compound elicits a relaxant response. nih.gov This relaxation is linked to the activation of trace amine-associated receptor 1 (TAAR1), as it is inhibited by a TAAR1 antagonist (EPPTB) and an adenylyl cyclase inhibitor. nih.gov

Studies on isolated guinea-pig trachea rings have shown that this compound can potentiate histamine-induced contractions. researchgate.net This effect is attributed to its ability to inhibit histamine (B1213489) N-methyltransferase, an enzyme responsible for histamine degradation. researchgate.net However, this compound itself did not directly affect the basal tone of the tracheal rings. researchgate.net

In rat aortic rings, analogues of this compound have been shown to cause vasorelaxation. nottingham.ac.uk Mechanistic investigations revealed that this effect is not dependent on nitric oxide, cyclic nucleotides, or adrenoceptors. nottingham.ac.uk Instead, these compounds appear to modulate calcium ion dynamics, suppressing contractile responses to calcium chloride in a concentration-dependent manner. nottingham.ac.uk

Cardiac Contractility:

The effects of this compound and related trace amines on cardiac muscle have also been explored using organ bath setups. daneshyari.com Studies on isolated left ventricular papillary muscles from rats allow for the detailed analysis of inotropic effects. nih.govdaneshyari.com These preparations, which can be stimulated electrically, enable researchers to measure parameters like twitch force amplitude and kinetics in response to various agents. nih.gov While direct data on this compound's inotropic effects from these specific studies is limited in the provided context, the methodology is well-established for investigating the cardiac actions of catecholamines and other contractile agents. nih.gov Research on human atrial preparations has demonstrated that related compounds, like histamine, can increase the force of contraction, a mechanism that involves the H2-receptor and subsequent signaling cascades that mimic the β-adrenoceptor system. frontiersin.org

Table 1: Summary of this compound Effects in Organ Bath Studies This table is interactive. You can sort and filter the data.

Tissue Preparation Pre-treatment This compound Effect Proposed Mechanism Reference
Rat Gastric Fundus Strips Resting Tonus Contraction 5-HT Receptor Recruitment nih.gov
Rat Gastric Fundus Strips Pre-contracted with KCl Relaxation TAAR1 Activation nih.gov
Guinea-Pig Trachea Rings - Potentiation of Histamine-induced Contraction Inhibition of Histamine N-methyltransferase researchgate.net
Rat Aortic Rings (Analogues) - Vasorelaxation Modulation of Calcium Ion Dynamics nottingham.ac.uk

Animal Models for Systemic Mechanistic Research (Excluding Behavioral and Safety/Toxicity Profiles)

Animal models are indispensable for investigating the systemic effects and underlying molecular pathways of neuroactive compounds like this compound.

Genetically modified animal models, particularly mice, have become powerful tools for dissecting complex biological pathways. While specific genetically modified models designed solely for studying this compound are not extensively detailed in the provided search results, the principles of their application are clear. For instance, transgenic mouse models are used to explore the roles of specific receptors and enzymes involved in neurotransmission. upf.edu

The synthesis of this compound from L-phenylalanine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.org Genetically modified animals with altered AADC expression could be used to investigate the physiological consequences of modified this compound levels. Similarly, knockout mice for the trace amine-associated receptor 1 (TAAR1), a key receptor for this compound, are crucial for understanding its downstream signaling. wikipedia.org Studies using such models can help clarify the contribution of this compound to the regulation of monoamine neurotransmission. wikipedia.org

Furthermore, the study of phenylethanolamine N-methyltransferase (PNMT)-expressing neurons using transgenic mice provides a framework for how specific neuronal populations related to phenylethylamine-like compounds can be investigated. nih.govresearchgate.net These models allow for precise mapping of neuronal circuits and their functional roles. nih.govresearchgate.net

Microdialysis is a minimally invasive technique used to measure the concentrations of neurotransmitters and other small molecules in the extracellular fluid of specific brain regions in living animals. acs.orgnih.gov This technique is particularly valuable for understanding the neurochemical effects of this compound in real-time.

In practice, a small microdialysis probe is inserted into a target brain area, such as the nucleus accumbens or prefrontal cortex. nih.gov The probe is continuously perfused with a physiological solution, and molecules from the surrounding brain tissue diffuse across a semipermeable membrane into the perfusion fluid (dialysate). acs.orgnih.gov The collected dialysate can then be analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various neurochemicals. nih.govnih.gov

Studies have utilized microdialysis to assess the levels of dopamine and serotonin following the administration of phenethylamine derivatives. nih.gov For example, research on a related compound, 2-Cl-4,5-MDMA, demonstrated its ability to increase dialysate levels of dopamine and serotonin in the nucleus accumbens and medial prefrontal cortex of rats. nih.gov This highlights how microdialysis can elucidate the impact of phenylethylamine-like substances on neurotransmitter dynamics in specific neural circuits. The development of advanced microfabricated probes aims to improve spatial resolution and reduce tissue damage associated with this technique. acs.org

Understanding the function of this compound requires mapping the neuronal pathways and connections where it acts. Neuroanatomical mapping techniques are employed to identify the distribution of this compound, its receptors, and the neurons that produce it.

While direct and comprehensive mapping studies for this compound itself are not fully detailed in the provided results, research on related catecholaminergic systems provides a blueprint. For example, studies on phenylethanolamine N-methyltransferase (PNMT)-expressing neurons in the nucleus tractus solitarii (NTS) have used viral tracing methods to map their afferent (incoming) and efferent (outgoing) connections throughout the brain. nih.govresearchgate.net These studies identified numerous brain regions that project to and receive projections from these neurons, highlighting their extensive connectivity and role in autonomic function. nih.govresearchgate.net

These methodologies, including retrograde and anterograde viral tracing combined with immunohistochemistry, could be applied to map the circuits involving TAAR1-expressing neurons, which are primary targets of this compound. wikipedia.orgnih.govresearchgate.net Such studies would be crucial for understanding how this compound integrates into the broader functional architecture of the brain. Advanced imaging techniques like positron emission tomography (PET) are also used to map the distribution of neurotransmitter receptors and transporters in the living human brain, providing a translational bridge from animal models. nih.gov

Microdialysis for Neurochemical Monitoring

Material Science and Bioengineering Applications (Research-Oriented)

The unique chemical properties of this compound have led to its exploration in material science and bioengineering, particularly in the development of novel biosensors.

The ability to accurately and sensitively detect this compound is crucial for research in food science, environmental monitoring, and clinical diagnostics. This has driven the development of various biosensor technologies.

Whole-Cell Biosensors: One innovative approach involves the use of genetically engineered microorganisms, such as E. coli, as whole-cell biosensors. nih.gov In one study, a dual-signal biosensor was created for the simultaneous quantification of this compound and 2-phenylacetic acid. nih.gov This system utilizes bacterial catabolic pathways for aromatic compounds, incorporating specific regulons (FeaR and PA) that respond to the presence of these target molecules, leading to a measurable output. nih.gov

Enzyme-Based Biosensors: Another common strategy employs enzymes that specifically interact with this compound or related biogenic amines. Amperometric biosensors, for example, have been developed using enzymes like diamine oxidase (DAO) or monoamine oxidase (MAO). cnjournals.comnih.gov In these sensors, the enzymatic reaction with the target amine produces a detectable electrical current. For instance, a colorimetric biosensor for histamine detection was developed using DAO, where the enzymatic reaction leads to the etching of gold nanorods, causing a visible color change. mdpi.com Similar principles could be applied for this compound detection.

Table 2: Types of Biosensors for this compound and Related Amines This table is interactive. You can sort and filter the data.

Biosensor Type Principle of Detection Target Analyte(s) Key Components Reference
Whole-Cell Biosensor Regulation of bacterial catabolism of aromatic compounds, leading to a dual signal output. 2-Phenylacetic Acid, this compound E. coli, FeaR regulon, PA regulon nih.gov
Amperometric Biosensor Enzymatic reaction produces a measurable electrical current. Biogenic Amines Diamine Oxidase (DAO), Monoamine Oxidase (MAO) cnjournals.comnih.gov
Colorimetric Biosensor Enzymatic reaction causes etching of gold nanorods, resulting in a visible color change. Histamine (and other biogenic amines) Diamine Oxidase (DAO), Gold Nanorods mdpi.com

Functionalization of Surfaces and Biomaterials

The modification of surfaces is critical for enhancing the performance of biomaterials used in medical devices and implants. kuleuven.be 2-phenylethylamine has been successfully utilized in a novel method for creating polycatecholamine coatings, inspired by the adhesive proteins secreted by mussels. nih.govacs.org This approach involves the oxidative polymerization of 2-phenylethylamine to form a stable, hydrophilic coating on a variety of substrates. nih.govacs.org

This polymerization method is versatile and has been used to coat materials that are typically difficult to modify, such as polydimethylsiloxane (B3030410) (PDMS), polytetrafluoroethylene (PTFE), and stainless steel, in addition to polyurethane (PU). nih.govacs.org The process results in a significant hydrophilization of the material's surface, a crucial factor for improving biocompatibility. acs.org For instance, the water contact angle on coated PTFE and PU surfaces can be reduced by approximately 50% and 80%, respectively. acs.org

These poly(2-phenylethylamine) (PEA) coatings have demonstrated excellent biocompatibility. In vitro studies have shown they significantly improve the adhesion and proliferation of human umbilical vein endothelial cells (HUVECs). acs.org On PEA-coated PTFE, a full confluence of these cells was observed after five days of culture and was maintained for up to 14 days. acs.org This suggests that such coatings can provide a simple and effective method for modifying the surface of medical devices intended for tissue engineering or for contact with blood. nih.govacs.org The functionalization process typically involves immersing the substrate in a solution of 2-phenylethylamine at a specific pH, followed by the addition of reagents to initiate the polymerization. acs.org

Table 1: Effect of Poly(2-phenylethylamine) Coating on Surface Hydrophilicity This table summarizes the change in water contact angle on various material surfaces before and after the application of a PEA coating, indicating increased wettability.

MaterialWater Contact Angle (Uncoated) (°)Water Contact Angle (PEA Coated) (°)Percentage Reduction (%)
Polytetrafluoroethylene (PTFE)108.4 ± 1.654.1 ± 3.8~50%
Polyurethane (PU)85.6 ± 1.817.2 ± 2.4~80%
Polydimethylsiloxane (PDMS)109.8 ± 1.241.5 ± 2.9~62%
Stainless Steel (SS)70.1 ± 4.515.3 ± 1.9~78%
Data sourced from research on polycatecholamine coatings. nih.govacs.org

Polymeric Systems Incorporating this compound Derivatives

Derivatives of this compound are integral components in the synthesis of advanced polymeric systems, including specialized coatings and molecularly imprinted polymers (MIPs).

Polycatecholamine Coatings

As discussed previously, 2-phenylethylamine can be polymerized to form functional surface coatings. nih.govacs.org The synthesis of these poly(2-phenylethylamine) (PEA) coatings is achieved through an iron(II)-driven Fenton reaction, which induces oxidative polymerization. nih.govacs.org While detailed optimization was performed for analogous coatings made from L-tyrosine, the synthesis parameters for PEA coatings were established based on this work. nih.gov The process involves dissolving 2-phenylethylamine in a solution at pH 4.0, followed by the addition of iron(II) chloride (FeCl₂) and hydrogen peroxide (H₂O₂) to catalyze the polymerization over 24 hours. acs.org The resulting polymer forms a thin, stable, and biocompatible film on the substrate material. nih.govacs.org

Table 2: Synthesis Parameters for Poly(2-phenylethylamine) (PEA) Coatings This table details the reaction conditions used for the oxidative polymerization of 2-phenylethylamine to form surface coatings.

ParameterValue
Monomer2-phenylethylamine
Monomer Concentration4.0 mg/mL
pH4.0 (adjusted with 1 M HCl)
CatalystIron(II) chloride (FeCl₂)
FeCl₂ Concentration1.5 mM
Oxidizing AgentHydrogen Peroxide (H₂O₂)
H₂O₂:FeCl₂ Molar Ratio25:1
Reaction Time24 hours
Temperature25 °C
Parameters sourced from a study on versatile surface modification. acs.org

Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create polymers with highly specific recognition sites for a target molecule. 2-phenylethylamine and its derivatives have been employed as templates in the synthesis of MIPs. mdpi.com

In one approach, N-(2-arylethyl)-2-methylprop-2-enamides, synthesized from 2-arylethylamines, serve as functionalized templates. mdpi.com These templates, which contain a polymerizable unit, are co-polymerized with a cross-linking monomer, such as divinylbenzene. mdpi.com After polymerization, the amide linkage is hydrolyzed to remove the template molecule, leaving behind cavities within the polymer matrix that are specifically shaped to recognize and bind target analytes with a phenylethylamine structure. mdpi.com For example, an imprinted polymer was created from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide and divinylbenzene. mdpi.com This MIP demonstrated a high affinity for the biomolecules tyramine (B21549) and L-norepinephrine, with imprinting factors of 2.47 and 2.50, respectively, when compared to a non-imprinted polymer. mdpi.com

In other research, MIPs were developed to selectively bind homoveratric acid. nih.gov In these studies, 2-phenylethylamine was used as a structurally related compound to test the selectivity of the binding sites. The MIPs showed a very low affinity for 2-phenylethylamine, which confirmed that the recognition process was highly specific to the template molecule and that the interactions involved the carboxylic acid and methoxy (B1213986) groups of the template, which are absent in 2-phenylethylamine. nih.gov

Table 3: Example of a Molecularly Imprinted Polymer System Using a 2-Phenylethylamine Derivative This table outlines the components used to synthesize a molecularly imprinted polymer (MIP) with selectivity for molecules containing the phenylethylamine system.

ComponentFunctionChemical Name/Type
Functionalized TemplateProvides the molecular structure for imprintingN-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide
Cross-linkerForms the polymer backboneDivinylbenzene
Porogen (Solvent)Creates pores in the polymer structureToluene
Polymerization MethodInitiates polymer chain formationRadical thermal polymerization
Target AnalytesMolecules the MIP is designed to bindTyramine, L-norepinephrine
Data sourced from research on N-(2-arylethyl)-2-methylprop-2-enamides as reagents for MIP synthesis. mdpi.com

Future Directions and Interdisciplinary Research Opportunities for 2 Phenylethanaminium

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Mechanistic Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the exploration of 2-phenylethanaminium and its derivatives for therapeutic applications. mdpi.comnih.govnih.gov These advanced computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and elucidate their mechanisms of action. mdpi.comfarmaciajournal.com

Furthermore, machine learning models can be trained to predict the complex interactions between this compound-based compounds and their biological targets. This includes predicting binding affinities and identifying key molecular features responsible for biological activity. acs.org By combining mechanistic modeling with machine learning, a deeper understanding of the causal relationships underpinning the biological effects of these compounds can be achieved. wur.nlplos.orgresearchgate.net This synergy between computational approaches can help in reconstructing underlying regulatory networks and gaining insights into the compound's mode of action. wur.nl

The application of AI also extends to predicting chemical synthesis pathways, offering innovative solutions for the production of novel this compound derivatives. nih.gov This can streamline the process of generating new chemical entities for testing and development.

Advancements in High-Throughput and High-Content Screening Technologies

High-throughput screening (HTS) and high-content screening (HCS) are fundamental technologies in modern drug discovery, enabling the rapid testing of large numbers of compounds. evotec.combmglabtech.com For this compound, these technologies offer a powerful means to identify new bioactive derivatives and to characterize their cellular effects in detail.

HTS allows for the automated testing of extensive compound libraries against specific biological targets in a miniaturized format. evotec.combmglabtech.com This process can quickly identify "hits"—compounds that exhibit activity against a target of interest, such as a receptor or enzyme. evotec.com The data generated from HTS can guide the selection of compounds for further investigation and provide early insights into structure-activity relationships (SARs). evotec.com

High-content screening (HCS) complements HTS by providing more detailed, multi-parametric data on the effects of compounds on cells. researchgate.net Using automated microscopy and image analysis, HCS can simultaneously measure multiple cellular parameters, such as changes in cell morphology, protein localization, and organelle function. researchgate.net This detailed profiling is invaluable for understanding the cellular mechanisms of action of this compound derivatives and for identifying potential off-target effects early in the discovery process. For instance, HCS assays can be designed to assess parameters like mitochondrial membrane potential and cell viability to build a comprehensive picture of a compound's cellular impact. researchgate.net

The integration of HTS and HCS with sophisticated data analysis and AI/ML models can further enhance the efficiency and predictive power of the screening process, leading to the identification of more promising and well-characterized this compound-based drug candidates.

Convergence of Chemical Biology with Synthetic Biology for Novel Production and Application

The convergence of chemical biology and synthetic biology presents exciting opportunities for the novel production and application of this compound and its derivatives. openaccessjournals.comfrontiersin.org This interdisciplinary approach combines the principles of chemistry and biology to design and construct new biological parts, devices, and systems. frontiersin.org

Synthetic biology offers the potential to engineer microorganisms for the efficient and sustainable production of this compound. researchgate.net By introducing and optimizing metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve de novo biosynthesis of this compound from simple feedstocks. researchgate.net This biotechnological approach provides an environmentally friendly alternative to traditional chemical synthesis methods. researchgate.net Metabolic engineering strategies, such as the heterologous overexpression of key enzymes, have already shown promise in increasing the production yields of related compounds. researchgate.net

Chemical biology provides the tools to probe and manipulate biological systems at the molecular level. openaccessjournals.com By designing and synthesizing novel this compound-based chemical probes, researchers can investigate the compound's interactions with biological targets in living cells with high precision. These probes can be used to track the compound's distribution, identify its binding partners, and elucidate its mechanism of action.

The synergy between these two fields can lead to the development of novel applications for this compound. For example, engineered cells could be designed to produce and release this compound in response to specific stimuli, enabling targeted therapeutic interventions. Furthermore, the principles of synthetic biology can be applied to create novel biosensors for the detection of this compound and related molecules.

Exploration of Unconventional Mechanistic Pathways and Novel Biological Targets

While the primary biological targets of this compound, such as trace amine-associated receptors (TAARs) and monoamine transporters, are well-documented, there is a growing interest in exploring unconventional mechanistic pathways and identifying novel biological targets. researchgate.netfrontiersin.org This exploration could unveil new therapeutic potentials for this compound and its derivatives.

Research has indicated that this compound may interact with a broader range of receptors and enzymes than previously thought. These potential targets include adenosine (B11128) receptors, adrenergic receptors, and dopamine (B1211576) β-hydroxylase, among others. researchgate.netnih.gov Investigating these interactions more thoroughly could reveal new signaling cascades and physiological effects modulated by this compound.

Furthermore, studies have suggested that this compound could influence cellular processes through mechanisms that are independent of its classical receptor targets. For instance, its structural similarity to other bioactive compounds suggests it might directly modulate cytoskeletal dynamics. researchgate.net Additionally, environmental factors may influence its activity, as seen in the amplified olfactory response to this compound under conditions of ocean acidification, hinting at altered cue reception as a mechanistic pathway. worktribe.comresearchgate.net

The biosynthesis of 2-phenylethanol, a closely related compound, involves multiple pathways, and it is plausible that this compound metabolism is similarly complex. tandfonline.comresearchgate.net Elucidating these alternative metabolic routes could provide a more complete understanding of its endogenous roles and pharmacological properties.

Innovations in Analytical and Imaging Modalities for Real-Time Monitoring

Advancements in analytical and imaging techniques are crucial for the real-time monitoring of this compound in biological systems. These innovations provide unprecedented spatial and temporal resolution, enabling a more dynamic understanding of the compound's distribution, metabolism, and target engagement.

High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection remains a cornerstone for the quantitative analysis of this compound in biological samples like plasma. researchgate.net Modern ultra-high-performance liquid chromatography (UHPLC) methods offer rapid and sensitive separation and determination of this compound and its derivatives.

For real-time monitoring in living systems, electrochemical sensors offer a promising approach. Techniques such as square wave voltammetry and chronoamperometry can be used to detect this compound based on the ion transfer of its protonated form, providing a means for dynamic concentration measurements. um.es

Imaging modalities are also becoming increasingly sophisticated. While direct imaging of small molecules like this compound remains challenging, the use of fluorescently labeled derivatives or genetically encoded biosensors can provide insights into its subcellular localization and dynamics. Functional magnetic resonance imaging (fMRI) has been used to observe the effects of compounds that interact with the same systems as this compound, offering a non-invasive way to study its impact on brain activity. frontiersin.org

The development of novel imaging probes and the refinement of existing analytical techniques will continue to be instrumental in advancing our understanding of the in vivo behavior of this compound.

Interactive Data Table: Biological Targets of this compound

Target ClassSpecific TargetReported Interaction
ReceptorsTrace Amine-Associated Receptor 1 (TAAR1)Agonist frontiersin.org
Serotonin (B10506) Receptors (e.g., 5-HT2A)Affinity researchgate.net
Adrenergic ReceptorsTarget researchgate.netnih.gov
Dopamine ReceptorsInfluences dopamine levels researchgate.net
Adenosine ReceptorsPotential Target researchgate.net
TransportersVesicular Monoamine Transporter 2 (VMAT2)Inhibition
EnzymesMonoamine Oxidase B (MAO-B)Substrate frontiersin.org
Dopamine β-HydroxylasePotential Target researchgate.netnih.gov
Primary Amine OxidaseTarget
Trypsin-1 and Trypsin-2Target

Interactive Data Table: Analytical Methods for this compound

TechniqueSample TypeDetection MethodKey Finding
HPLC-MS/MSPlant SeedlingsMass SpectrometryQuantitative analysis of 2-phenylethylamine and its metabolites. semanticscholar.org
HPLC with Fluorescence DetectionHuman PlasmaFluorescenceQuantitative determination of β-phenylethylamine levels. researchgate.net
UHPLC-MSIllicit Drugs/Biological SamplesMass SpectrometryRapid enantiomeric separation and simultaneous determination.
Square Wave VoltammetrySolvent Polymeric MembraneElectrochemicalCharacterization of the ion transfer of its protonated form. um.es
HPLCChiral PhenylethylamineUV DetectionDetection of chiral phenylethylamine content. google.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Phenylethanaminium salts, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves neutralizing 2-phenylethylamine with acids (e.g., HCl) under controlled stoichiometric conditions. Purity is verified via melting point analysis (200–202°C, as per empirical data) , complemented by thin-layer chromatography (TLC) or HPLC. Quantify impurities using NMR integration or mass spectrometry, adhering to guidelines that emphasize reporting numerical precision (e.g., ±0.1°C for melting points) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Use FT-IR to confirm amine protonation (N–H stretches at ~2500–3000 cm⁻¹) and aromatic C–H bonds. UV-Vis spectroscopy identifies π→π* transitions in the benzene ring (λmax ~260 nm). For structural confirmation, employ 1^1H and 13^13C NMR, referencing chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. How should researchers handle hygroscopicity and air sensitivity in this compound compounds?

  • Methodological Answer : Store samples in desiccators with anhydrous CaCl₂ or under nitrogen. Conduct experiments in gloveboxes for air-sensitive reactions. Monitor moisture uptake via Karl Fischer titration and report deviations in elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in this compound salts, as observed in X-ray studies?

  • Methodological Answer : In cases of cation disorder (e.g., dual occupancy with 56.5:43.5 ratio ), refine structures using SHELXL with PART and SUMP instructions. Validate with residual density maps and complementary techniques like Raman spectroscopy or DFT calculations to model dynamic disorder .

Q. How can contradictions in hydrogen-bonding networks be addressed during structural analysis?

  • Methodological Answer : Cross-validate X-ray-derived H-bond distances (e.g., N–H⋯O = 2.8–3.0 Å ) with solid-state NMR 1^1H-15^15N correlation spectra. Use Mercury software to analyze packing diagrams and identify overlooked interactions (e.g., C–H⋯π contacts) .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (report Kd ± SEM). For in vitro assays, include negative controls (e.g., unmodified amine) and validate results via dose-response curves (IC50/EC50 with 95% CI) .

Q. How should researchers statistically analyze discrepancies in physicochemical data across studies?

  • Methodological Answer : Apply Grubbs’ test to identify outliers in replicated measurements (e.g., pKa values). Use multivariate analysis (PCA) to isolate variables (e.g., solvent polarity, counterion effects) causing divergence. Report significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis .

Data Reporting and Reproducibility

Q. What guidelines ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer : Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details (R factor ≤ 0.05). Disclose SHELXL parameters (e.g., HKLF 4 format for twinned data) and thermal displacement models (ADPs). Include PLATON validation reports to flag symmetry errors .

Q. How can researchers mitigate bias in spectral data interpretation?

  • Methodological Answer : Implement blinded analysis by assigning sample codes (e.g., randomized IDs) during NMR/IR data collection. Use automated peak-picking algorithms (e.g., MestReNova) and cross-check with raw FID files. Disclose baseline correction methods in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.